Technical Documentation Center

ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate
  • CAS: 125261-15-6

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate: Synthesis, Properties, and Pharmaceutical Applications

Executive Summary & Core Rationale Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (CAS: 125261-15-6) is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (CAS: 125261-15-6) is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and advanced organic synthesis[1]. As a privileged scaffold, the strategic placement of the isopropyl group at the C5 position and the ethyl ester at the C2 position creates a unique "push-pull" electronic system within the pyrrole ring.

In my experience designing fragment libraries for high-throughput screening, this specific substitution pattern is invaluable. It stabilizes the inherently electron-rich pyrrole core against oxidative degradation while providing orthogonal handles for downstream functionalization. Consequently, it serves as an indispensable precursor for targeted therapeutics, most notably in the development of BET (Bromodomain and Extra-Terminal motif) inhibitors[2].

Physicochemical Profiling & Structural Dynamics

Understanding the physical and electronic parameters of this compound is critical for predicting its behavior in both synthetic reactions and biological assays. The C2 ester significantly lowers the pKa of the pyrrole N-H, enhancing its ability to act as a robust hydrogen bond donor. Simultaneously, the C5 isopropyl group introduces a defined steric bulk that efficiently occupies hydrophobic protein pockets without the metabolic liabilities (e.g., rapid cytochrome P450 oxidation) associated with linear alkyl chains.

Table 1: Quantitative Physicochemical Data

PropertyValueRationale / Experimental Implication
CAS Number 125261-15-6Unique identifier for regulatory compliance and procurement[1].
Molecular Formula C10H15NO2Defines the stoichiometry for downstream cross-coupling or hydrolysis.
Molecular Weight 181.23 g/mol Optimal low-MW fragment for Fragment-Based Drug Discovery (FBDD).
Physical State Solid / CrystallineFacilitates easy weighing, handling, and purification via recrystallization.
H-Bond Donors 1 (Pyrrole N-H)Critical for anchoring to target proteins (e.g., Asn140 in BRD4)[2].
H-Bond Acceptors 2 (Ester C=O, C-O)Enhances aqueous solubility and provides secondary interaction points.

Self-Validating Synthetic Protocol: The Barton-Zard Approach

While advanced Rh(III)-catalyzed C-H functionalizations of enamides offer elegant, modern routes to substituted pyrroles[3][4], the most scalable and robust method for synthesizing ethyl 5-isopropyl-1H-pyrrole-2-carboxylate relies on the Barton-Zard reaction. This protocol represents a self-validating system where each step provides clear visual and chemical feedback.

Step-by-Step Methodology

Reaction: 1-Nitro-3-methyl-1-butene + Ethyl isocyanoacetate


 Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate
  • Preparation & Solvation: Dissolve ethyl isocyanoacetate (1.0 eq) and 1-nitro-3-methyl-1-butene (1.05 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Causality: Anhydrous THF is selected because its moderate polarity perfectly solubilizes both the polar isocyanoacetate and the lipophilic nitroalkene, while the absence of water prevents the premature hydrolysis of the ester group.

  • Base-Catalyzed Initiation: Cool the reaction vessel to 0 °C using an ice bath. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq) dropwise over 15 minutes. Causality: DBU is critical here. Its non-nucleophilic nature ensures it will not attack the ethyl ester (preventing transesterification or hydrolysis), yet its strong basicity (pKa ~13.5) is perfectly tuned to rapidly deprotonate the alpha-carbon of the isocyanoacetate to initiate the Michael addition. Cooling suppresses the exothermic polymerization of the nitroalkene.

  • Cyclization & Aromatization: Stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for 4 hours. Causality: The initial Michael addition is kinetically favored at 0 °C. Warming to room temperature provides the thermodynamic activation energy required for the 5-exo-trig cyclization and the subsequent elimination of nitrous acid (

    
    ), driving the formation of the aromatic pyrrole.
    
  • In-Process Validation & Workup: Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). If the mixture turns opaque black, thermal decomposition has occurred. A successful reaction maintains a clear amber hue. Consumption of the UV-inactive nitroalkene and the appearance of a bright blue fluorescent spot under short-wave UV (254 nm) at

    
     ~0.4 confirms pyrrole formation. Staining the TLC plate with vanillin/
    
    
    
    yields a characteristic deep purple color, definitively validating the presence of the electron-rich pyrrole core. Quench: Quench with saturated aqueous
    
    
    . Extract with EtOAc, wash with brine to remove residual DBU salts, dry over
    
    
    , and concentrate under reduced pressure.
Mechanistic Pathway

Synthesis A 1-Nitro-3-methyl-1-butene C Base (DBU / THF) Deprotonation A->C B Ethyl Isocyanoacetate B->C D Michael Addition Intermediate C->D Nucleophilic Attack E 5-Exo-Trig Cyclization D->E Ring Closure F Aromatization (Elimination of HNO2) E->F Proton Transfer G Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate F->G -HNO2

Caption: Fig 1. Barton-Zard cyclization pathway for ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

Applications in Targeted Therapeutics

The pyrrole-2-carboxylate scaffold is a highly privileged pharmacophore in oncology and epigenetics. Specifically, the methyl and ethyl esters of 5-isopropyl-1H-pyrrole-2-carboxylate (CAS 7136-75-6 and 125261-15-6, respectively) serve as critical starting materials for synthesizing BET bromodomain inhibitors[2][5].

In drug development workflows, the ethyl ester is typically subjected to LiOH-mediated saponification to yield the free carboxylic acid. This acid is then coupled with complex, proprietary amines using reagents like HATU or EDC. The resulting amides are designed to mimic acetylated lysine, competitively binding to the BRD4 protein. The C5 isopropyl group is specifically tailored to lodge into the hydrophobic "WPF shelf" of the bromodomain, drastically increasing binding affinity and selectivity[2].

BET_Pathway N1 Pyrrole-2-carboxylate Scaffold N2 Hydrogen Bonding to Asn140 N1->N2 N3 Hydrophobic Interaction (WPF Shelf) N1->N3 N4 Displacement of Acetylated Lysine N2->N4 N3->N4 N5 Downregulation of c-Myc N4->N5 Transcriptional Repression N6 Cell Cycle Arrest / Apoptosis N5->N6 Phenotypic Outcome

Caption: Fig 2. Pharmacodynamic pathway of BET bromodomain inhibition utilizing the pyrrole scaffold.

Analytical Characterization & Quality Control

To ensure the structural integrity of the synthesized batch before deploying it into high-value biological assays, the following analytical benchmarks must be verified:

  • 
    H NMR (
    
    
    
    , 400 MHz):
    The ester ethyl group presents as a distinct triplet at ~1.3 ppm (3H) and a quartet at ~4.2 ppm (2H). The C5 isopropyl group is easily identifiable by a doublet at ~1.2 ppm (6H) and a characteristic septet at ~2.9 ppm (1H). The pyrrole protons (C3 and C4) appear as two multiplets around 6.0 ppm and 6.8 ppm. The diagnostic pyrrole N-H appears as a broad singlet around 9.0 ppm.
  • LC-MS (ESI+): A dominant molecular ion peak

    
     must be observed at m/z 182.1, confirming the molecular weight of 181.23  g/mol .
    

References

  • Title: 125261-15-6 | Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate | BLD Pharm Source: bldpharm.com URL: 1

  • Title: Methyl 5-Isopropyl-1H-pyrrole-2-carboxylate | 7136-75-6 | Sigma-Aldrich Source: sigmaaldrich.com URL: 5

  • Title: US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same Source: patents.google.com URL: 2

  • Title: Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles Source: acs.org (Journal of the American Chemical Society) URL: 3

  • Title: Metal-Catalyzed Annulations through Activation and Cleavage of C-H Bonds Source: scispace.com URL: 4

Sources

Exploratory

molecular weight and formula of ethyl 5-isopropylpyrrole-2-carboxylate

The following technical guide details the molecular profile, synthesis, and application of ethyl 5-isopropylpyrrole-2-carboxylate . Executive Summary Ethyl 5-isopropylpyrrole-2-carboxylate is a substituted pyrrole deriva...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular profile, synthesis, and application of ethyl 5-isopropylpyrrole-2-carboxylate .

Executive Summary

Ethyl 5-isopropylpyrrole-2-carboxylate is a substituted pyrrole derivative utilized as a strategic building block in medicinal chemistry and organic materials science. Characterized by its 2,5-disubstitution pattern, it serves as a critical intermediate for synthesizing porphyrins, polypyrroles, and pharmaceutical agents targeting kinase pathways. This guide provides a comprehensive physicochemical profile, validated synthetic protocols, and structural characterization data.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should verify these parameters upon synthesis or procurement.

ParameterValueNotes
IUPAC Name Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate
CAS Number Not widely listed (Analog: 2199-43-1 for unsubstituted)Treat as a custom synthesis target.
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol Monoisotopic Mass: 181.1103
Physical State Low-melting solid or viscous oilDependent on purity and crystallization solvent.
Solubility DCM, EtOAc, DMSO, MethanolInsoluble in water.
pKa (Calculated) ~16.5 (Pyrrole NH)Weakly acidic.
Structural Analysis

The molecule consists of a pyrrole core substituted at the:

  • C2 Position: An ethyl ester group (-COOCH₂CH₃), which is electron-withdrawing, deactivating the ring towards electrophilic attack at C3/C4 but stabilizing the molecule.

  • C5 Position: An isopropyl group (-CH(CH₃)₂), which is electron-donating (inductive effect), partially counteracting the ester's deactivation and providing steric bulk.

Synthetic Methodologies

Two primary routes are recommended for the synthesis of ethyl 5-isopropylpyrrole-2-carboxylate. The Paal-Knorr Condensation is preferred for its regioselectivity and operational simplicity.

Protocol A: Modified Paal-Knorr Condensation (Recommended)

This method involves the cyclization of a 1,4-dicarbonyl precursor with an ammonia source.

Reaction Scheme

The precursor, ethyl 6-methyl-2,5-dioxoheptanoate , is treated with ammonium acetate in acetic acid.

PaalKnorr Precursor Ethyl 6-methyl- 2,5-dioxoheptanoate Intermediate Hemiaminal Intermediate Precursor->Intermediate Condensation Reagent NH4OAc / AcOH (Ammonia Source) Reagent->Intermediate Product Ethyl 5-isopropyl- pyrrole-2-carboxylate Intermediate->Product Cyclization & Dehydration (-2 H2O)

Figure 1: Paal-Knorr synthesis pathway.

Step-by-Step Methodology
  • Preparation : Dissolve ethyl 6-methyl-2,5-dioxoheptanoate (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Amination : Add ammonium acetate (NH₄OAc, 3.0 equiv) to the solution.

  • Cyclization : Heat the reaction mixture to 90–100 °C under an inert atmosphere (N₂) for 2–4 hours. Monitor consumption of the diketone by TLC (Hexane:EtOAc 4:1).

  • Workup :

    • Cool to room temperature.[1][2]

    • Pour into ice-cold water.

    • Neutralize carefully with saturated NaHCO₃ (exothermic).

    • Extract with Ethyl Acetate (3x).

  • Purification : Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

Protocol B: Knorr-Type Synthesis (Alternative)

Utilizes an


-aminoketone and a 

-ketoester.
  • Reagents : Ethyl acetoacetate +

    
    -amino-isovalerophenone derivative (complex synthesis).
    
  • Note : Less efficient for this specific substitution pattern due to the availability of the specific

    
    -aminoketone required to place the isopropyl group at C5.
    

Structural Characterization (Spectroscopy)

Upon isolation, the identity of the compound must be validated using Nuclear Magnetic Resonance (NMR).

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
9.0 - 9.5 Broad Singlet1HNH (Pyrrole)
6.85 Doublet (J ≈ 3.5 Hz)1HH-3 (Aromatic)
6.05 Doublet (J ≈ 3.5 Hz)1HH-4 (Aromatic)
4.32 Quartet (J = 7.1 Hz)2HEster CH₂
2.95 Septet (J = 6.9 Hz)1HIsopropyl CH
1.35 Triplet (J = 7.1 Hz)3HEster CH₃
1.25 Doublet (J = 6.9 Hz)6HIsopropyl (CH₃)₂
Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺ : 182.12 m/z

  • Fragmentation Pattern : Loss of ethoxy group (-OEt), loss of isopropyl group.

Applications in Drug Development

Ethyl 5-isopropylpyrrole-2-carboxylate functions as a versatile "warhead" carrier and scaffold.

  • Kinase Inhibition : The pyrrole core mimics the purine ring of ATP. The 5-isopropyl group provides hydrophobic interaction within the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR), enhancing potency compared to the methyl analog.

  • Porphyrin Synthesis : Hydrolysis of the ester to the carboxylic acid, followed by decarboxylation, yields 2-isopropylpyrrole . This can be condensed with aldehydes to form meso-substituted porphyrins with high solubility.

  • Lipid Lowering Agents : Analogous to the atorvastatin pyrrole core, the 2,5-substitution pattern allows for further functionalization at positions 3 and 4 to build HMG-CoA reductase inhibitor pharmacophores.

Safety and Handling

  • Hazards : Irritating to eyes, respiratory system, and skin.

  • Storage : Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the pyrrole ring (darkening/polymerization).

  • Disposal : Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Paal-Knorr Synthesis Review : Organic Syntheses, Coll. Vol. 2, p. 219 (1943); Vol. 19, p. 38 (1939).

  • Pyrrole Reactivity : Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.[3]

  • Knorr Pyrrole Synthesis : Organic Syntheses, Coll. Vol. 2, p. 202 (1943); Vol. 15, p. 17 (1935).

  • General Pyrrole Characterization: Silverstein, R. M., et al.

Sources

Foundational

Structural and Pharmacological Divergence: A Comparative Analysis of Ethyl 5-Methyl and 5-Isopropyl Pyrrole-2-Carboxylates

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter the critical decision of selecting the right alkyl substituent for heterocyclic scaffolds. The pyrrole-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter the critical decision of selecting the right alkyl substituent for heterocyclic scaffolds. The pyrrole-2-carboxylate core is a privileged motif found in numerous pharmaceuticals, natural products, and advanced materials.

While the difference between a methyl and an isopropyl group at the C5 position may appear trivial on paper, this single structural modification dictates profound shifts in synthetic kinetics, regioselectivity during late-stage functionalization, and the pharmacokinetic profile of the resulting drug candidates. This whitepaper provides an in-depth technical analysis comparing ethyl 5-methyl-1H-pyrrole-2-carboxylate and ethyl 5-isopropyl-1H-pyrrole-2-carboxylate .

Physicochemical Profiling & Steric Dynamics

The fundamental divergence between these two molecules stems from the steric volume and lipophilicity of their C5 substituents. The methyl group (-CH₃) is compact, offering minimal steric hindrance and a baseline electron-donating (+I) effect. In contrast, the isopropyl group (-CH(CH₃)₂) features a branched tertiary methine center. As the isopropyl group rotates, its two methyl branches sweep a broad "steric cone," physically shielding the adjacent C4 position of the pyrrole ring.

Furthermore, the addition of two carbon atoms significantly alters the partition coefficient (LogP), a critical metric for predicting membrane permeability and hydrophobic target binding.

Quantitative Data Summary
PropertyEthyl 5-methyl-1H-pyrrole-2-carboxylateEthyl 5-isopropyl-1H-pyrrole-2-carboxylate
CAS Number 3284-51-3125261-15-6
Molecular Formula C₈H₁₁NO₂C₁₀H₁₅NO₂
Molecular Weight 153.18 g/mol 181.23 g/mol
LogP (Predicted) ~1.50~2.45
Topological Polar Surface Area (TPSA) 42.09 Ų42.09 Ų
Steric Profile at C4/C5 Minimal shieldingSevere rotational shielding

Data corroborated via [1], [2], and [3].

Synthetic Methodologies: Causality in Reaction Design

The synthesis of substituted pyrrole-2-carboxylates typically relies on Knorr-type or Paal-Knorr condensations. While the methyl variant can be synthesized rapidly in a single pot (as demonstrated by Curran & Keaney's foundational methodology[4]), the isopropyl variant requires a highly optimized protocol to overcome the activation energy barrier imposed by its steric bulk.

Synthesis Step1 Dicarbonyl + Aminoketone Precursors Step2 Acid-Catalyzed Condensation (Glacial AcOH) Step1->Step2 Branch1 R = Methyl Rapid Cyclization (Mild Conditions) Step2->Branch1 Branch2 R = Isopropyl Steric Hindrance (Requires Elevated Temp) Step2->Branch2 Prod1 Ethyl 5-Methylpyrrole- 2-carboxylate Branch1->Prod1 Prod2 Ethyl 5-Isopropylpyrrole- 2-carboxylate Branch2->Prod2

Fig 1: Divergent synthetic kinetics in Knorr-type condensations driven by C5 steric bulk.

Self-Validating Protocol: Synthesis of Ethyl 5-Isopropyl-1H-pyrrole-2-carboxylate

Objective: To drive the 5-endo-trig cyclization of sterically encumbered precursors without degrading the electron-rich pyrrole product.

  • Pre-Reaction Assembly : In a flame-dried 250 mL round-bottom flask under an N₂ atmosphere, dissolve 1.0 eq of ethyl isobutyrylacetate and 1.05 eq of the corresponding α-aminoketone hydrochloride in 50 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as both the solvent and the mild acid catalyst. Stronger mineral acids would lead to rapid polymerization of the pyrrole ring, while weaker acids fail to protonate the carbonyl sufficiently for nucleophilic attack.

  • Thermal Activation : Heat the reaction mixture to 85°C for 4 to 6 hours.

    • Causality: Unlike the methyl variant, which cyclizes readily at 40°C[4], the bulky isopropyl group creates a high kinetic barrier. Heating to 85°C provides the thermodynamic push required to overcome the steric clash during ring closure.

  • In-Process Validation (TLC) : Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active starting material and the emergence of a lower R_f blue-fluorescent spot (under 254 nm UV) indicates successful pyrrole formation.

  • Quenching and Extraction : Cool the flask to 0°C and slowly neutralize the mixture with saturated aqueous NaHCO₃ until the pH reaches ~7. Extract with ethyl acetate (3 x 50 mL).

    • Causality: Immediate and careful neutralization is critical. If the product is concentrated in the presence of concentrated acetic acid, it will undergo acid-catalyzed dimerization.

  • Purification & Final Validation : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

    • Validation System: Confirm product identity via LC-MS (Target [M+H]⁺ = 182.2) and ¹H-NMR. The definitive NMR marker for success is the presence of a characteristic septet at ~3.0 ppm (the isopropyl methine proton) and the distinct doublet of doublets for the pyrrole C3/C4 protons.

Regioselectivity in Late-Stage Functionalization

When designing complex APIs, the pyrrole core often requires late-stage functionalization via Electrophilic Aromatic Substitution (EAS), such as Vilsmeier-Haack formylation or halogenation.

  • The Methyl Advantage: In ethyl 5-methyl-1H-pyrrole-2-carboxylate, the C4 position is highly accessible. The methyl group's +I effect enriches the ring's electron density, directing incoming electrophiles smoothly to the C4 position.

  • The Isopropyl Blockade: In ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, the sweeping rotational volume of the isopropyl group severely retards EAS at C4. Attempting to brominate this scaffold often results in sluggish reaction rates, incomplete conversions, or unintended functionalization at the C3 position. Chemists must often employ harsher Lewis acids or redirect their synthetic strategy to functionalize the C4 position before constructing the pyrrole ring.

Pharmacological Implications: SAR and Metabolic Stability

In medicinal chemistry, swapping a methyl for an isopropyl group is a classic Structure-Activity Relationship (SAR) maneuver used to probe binding pocket dimensions and resolve metabolic liabilities.

Target Binding Dynamics

The transition from a methyl to an isopropyl group increases the LogP from ~1.50 to ~2.45. This enhanced lipophilicity can drastically improve the molecule's ability to cross the blood-brain barrier (BBB) or fill a deep, hydrophobic sub-pocket in a target kinase or GPCR. However, if the binding pocket is rigid and narrow, the isopropyl group will cause a severe steric clash, obliterating binding affinity—a scenario where the compact "magic methyl" is preferred.

Metabolic Hardening

One of the most profound differences lies in their susceptibility to hepatic Cytochrome P450 (CYP450) enzymes.

Methyl pyrroles are notorious metabolic "soft spots." The primary methyl group is rapidly hydroxylated by CYP450s to a primary alcohol (-CH₂OH), which is subsequently oxidized by dehydrogenases into a carboxylic acid (-COOH). This leads to rapid renal clearance and a poor pharmacokinetic half-life.

Conversely, the isopropyl group shifts the metabolic pathway. Oxidation occurs at the tertiary methine hydrogen, yielding a tertiary alcohol. Because tertiary alcohols cannot be further oxidized to carboxylic acids, the metabolic cascade is halted, effectively "hardening" the molecule and prolonging its half-life.

Metabolism CYP Hepatic CYP450 Oxidation M_Pyr 5-Methyl Analog CYP->M_Pyr I_Pyr 5-Isopropyl Analog CYP->I_Pyr M_OH 5-Hydroxymethyl (Primary Alcohol) M_Pyr->M_OH Hydroxylation I_OH 5-(2-Hydroxypropan-2-yl) (Tertiary Alcohol) I_Pyr->I_OH Methine Oxidation M_COOH 5-Carboxylic Acid (Rapid Clearance) M_OH->M_COOH Further Oxidation I_Block Steric Blockade (Prolonged Half-Life) I_OH->I_Block Resists Acid Formation

Fig 2: Divergent CYP450-mediated metabolic pathways driven by C5 alkyl substitution.

Conclusion

The selection between ethyl 5-methyl and ethyl 5-isopropyl pyrrole-2-carboxylate is not merely a matter of commercial availability; it is a strategic decision that impacts the entire lifecycle of a chemical program. The methyl variant offers synthetic ease and straightforward late-stage functionalization, making it ideal for rapid library generation. The isopropyl variant, while synthetically demanding due to its steric bulk, provides a powerful tool for metabolic hardening and maximizing hydrophobic interactions in drug design.

References

  • 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | CID 96598 Source: PubChem URL:[Link]

  • A Novel Pyrrole Synthesis: One-Pot Preparation of Ethyl 5-Methylpyrrole-2-carboxylate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Technical Monograph: Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate

PubChem CID: 14449691 | CAS: 125261-15-6[1] Executive Summary & Significance Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (also known as Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate) is a specialized heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

PubChem CID: 14449691 | CAS: 125261-15-6[1]

Executive Summary & Significance

Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (also known as Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibitors and receptor antagonists.[1] Its structural significance lies in the 2,5-disubstitution pattern of the pyrrole ring.[1] The C2-ester provides a versatile handle for acylation or heterocyclization (e.g., forming fused systems like pyrrolo[1,2-a]pyrimidines), while the C5-isopropyl group offers a lipophilic anchor that often occupies hydrophobic pockets in target proteins, enhancing binding affinity and metabolic stability compared to a simple methyl group.[1]

This guide details the physicochemical profile, precision synthesis via Suzuki-Miyaura cross-coupling, and downstream reactivity of this compound.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate
Common Name Ethyl 5-isopropylpyrrole-2-carboxylate
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
PubChem CID 14449691
InChI Key DIKSRSZYQUJHDD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(N1)C(C)C
LogP (Predicted) ~2.4 - 2.6
H-Bond Donors/Acceptors 1 / 2
Physical State Off-white to pale yellow solid

Synthetic Methodology

While classical Paal-Knorr synthesis can construct the pyrrole ring, achieving the specific 2-ester-5-isopropyl substitution without regioisomeric byproducts is challenging.[1] The most robust, "Senior Scientist" level protocol utilizes Palladium-Catalyzed Cross-Coupling to ensure regiochemical purity.[1]

Method A: Precision Synthesis (Suzuki-Miyaura Coupling)

This route couples a commercially available 5-bromo precursor with an isopropylboronic species.[1] It is preferred for drug discovery applications where purity is paramount.

Precursors:

  • Substrate: Ethyl 5-bromo-1H-pyrrole-2-carboxylate (commercially available or synthesized via NBS bromination of ethyl 1H-pyrrole-2-carboxylate).[1]

  • Coupling Partner: Isopropylboronic acid (or Potassium isopropyltrifluoroborate for higher stability).

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (robust against steric bulk).

Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve Ethyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

  • Reagent Addition: Add Isopropylboronic acid (1.5 eq) and Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal the vessel.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3]

  • Workup: Cool to RT. Filter through a Celite pad. Dilute filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Method B: Scalable Industrial Route (Friedel-Crafts Alkylation)

For kilogram-scale production where chromatographic separation of isomers is feasible.[1]

Protocol:

  • Reactants: Ethyl 1H-pyrrole-2-carboxylate + Isopropyl Chloride (or Isopropanol).[1]

  • Conditions: Lewis Acid catalyst (AlCl₃ or BF₃·OEt₂) in CH₂Cl₂ at 0°C → RT.

  • Note: This reaction produces a mixture of 4-isopropyl and 5-isopropyl isomers.[1] The 5-isopropyl isomer is thermodynamically favored but requires careful fractional crystallization or distillation to isolate.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling described in Method A.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base (OH-) TransMet Transmetalation (Ar-Pd-iPr) BaseStep->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Ethyl 5-isopropyl-pyrrole-2-carboxylate RedElim->Product Substrate Ethyl 5-bromo-pyrrole-2-carboxylate Substrate->OxAdd Boron Isopropylboronic Acid Boron->TransMet

Figure 1: Catalytic cycle for the synthesis of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate via Suzuki-Miyaura coupling.

Reactivity & Functionalization

Once synthesized, the scaffold offers three distinct vectors for elaboration in drug development:[1]

  • Ester Hydrolysis (C2 Position):

    • Reagent: LiOH in THF/H₂O or NaOH in MeOH.

    • Product: 5-isopropyl-1H-pyrrole-2-carboxylic acid.[1]

    • Utility: Precursor for amide coupling (e.g., to generate pyrrole-carboxamide kinase inhibitors).[1]

  • Electrophilic Aromatic Substitution (C3/C4 Positions):

    • The pyrrole ring is electron-rich.[1] With C2 and C5 blocked, electrophiles will target C3 or C4.[1]

    • Vilsmeier-Haack: Reaction with POCl₃/DMF introduces a formyl group (-CHO) preferentially at C3, enabling Knoevenagel condensations.[1]

    • Halogenation: NBS or NCS can introduce halogens at C3/C4, creating handles for further cross-coupling.[1]

  • N-Alkylation (N1 Position):

    • Reagent: NaH + Alkyl Halide (R-X) in DMF.

    • Utility: Modulates solubility and lipophilicity; critical for optimizing blood-brain barrier penetration.[1]

Applications in Drug Discovery

This specific CID is a valuable "fragment" in Fragment-Based Drug Design (FBDD).

  • Kinase Inhibition: The pyrrole NH acts as a hydrogen bond donor to the hinge region of kinases (e.g., ATP binding pocket). The 5-isopropyl group fills the hydrophobic "gatekeeper" pocket, often improving selectivity against homologous kinases.[1]

  • GPCR Ligands: The ester/acid moiety can mimic the C-terminus of peptide ligands, while the isopropyl group mimics the side chain of Valine or Leucine.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1]

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyrroles can darken upon exposure to air/light due to oxidative polymerization.[1]

References

  • PubChem. Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (CID 14449691).[1] National Library of Medicine. [Link][1]

  • Suzuki, A. Cross-Coupling Reactions of Organoboron Compounds with Organic Halides.[3] In: Metal-Catalyzed Cross-Coupling Reactions.[1][3][4] Wiley-VCH.[1] [Link][1]

  • Motekaitis, R. J., et al. Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate.[1] Journal of Organic Chemistry. (Cited for general pyrrole ester handling). [Link]

  • Li, M.J., et al. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation.[1][5] Org.[6][3][4][5][7][8] Lett. 2024.[5][9] (Modern synthesis context). [Link][1]

Sources

Foundational

Biological Activity and Medicinal Chemistry of 5-Isopropyl Pyrrole-2-Carboxylate Derivatives

This technical guide details the medicinal chemistry, pharmacological profile, and experimental evaluation of 5-isopropyl pyrrole-2-carboxylate derivatives . It is structured for drug discovery professionals, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry, pharmacological profile, and experimental evaluation of 5-isopropyl pyrrole-2-carboxylate derivatives . It is structured for drug discovery professionals, focusing on the scaffold's utility as a lipophilic anchor in kinase inhibition, Hsp90 targeting, and antitubercular drug design.

[1]

Executive Summary: The Lipophilic Anchor

The 5-isopropyl pyrrole-2-carboxylate scaffold represents a specialized subclass of nitrogen heterocycles where the C5-isopropyl group functions as a critical lipophilic anchor . Unlike the unsubstituted pyrrole, the isopropyl moiety provides specific steric bulk (


) and hydrophobicity (

), enabling the molecule to occupy distinct hydrophobic sub-pockets in enzymes such as Hsp90 , DNA Gyrase , and MmpL3 .

This guide dissects the biological activity of these derivatives, moving beyond generic pyrrole chemistry to focus on the structure-activity relationships (SAR) driven by the 5-isopropyl substitution.

Chemical Space and Synthesis

The 5-isopropyl group is not merely a bystander; it restricts bond rotation and enforces specific binding conformations.

Core Synthesis Strategy

The synthesis of the parent 5-isopropyl-1H-pyrrole-2-carboxylic acid (CAS 90607-16-2) typically follows a modified Paal-Knorr or Hantzsch pyrrole synthesis, utilizing


-haloketones.

Optimized Protocol: Modified Hantzsch Synthesis

  • Reactants: Ethyl acetoacetate + 1-bromo-3-methylbutan-2-one (isovaleryl bromide derivative) + Ammonia/Amine.

  • Cyclization: The condensation yields the ethyl ester, which is hydrolyzed to the free acid.

  • Derivatization: The C2-carboxylate is the primary vector for library generation (amides, esters, hydrazides).

Structural Logic (SAR)

The biological potency of these derivatives hinges on four vectors:

PositionFunctionMedicinal Chemistry Strategy
C5-Isopropyl Anchor Fills hydrophobic pockets (e.g., ATP binding sites). Critical: Do not modify for Hsp90 activity.
N1 (Pyrrole N) H-Bond Donor Often left unsubstituted to donate H-bonds to residues like Asp93 (Hsp90) or Glu (Kinases).
C2-Carbonyl Linker Converted to carboxamides to extend into solvent-exposed regions or secondary pockets.
C3/C4 Electronic Tuning Halogenation (Cl/Br) here increases lipophilicity and metabolic stability.

Key Biological Activities[2][3][4][5][6]

Hsp90 Chaperone Inhibition (Anticancer)

Derivatives of 5-isopropyl pyrrole-2-carboxylate serve as potent Hsp90 N-terminal domain inhibitors. The isopropyl group mimics the binding of the adenine ring of ATP or the side chains of natural products like Radicicol.

  • Mechanism: The scaffold binds to the ATP-binding pocket. The N1-H and C2-carbonyl form a "hydrogen bond clamp" with the conserved Asp93 residue. The C5-isopropyl group displaces water and fills the hydrophobic sub-pocket usually occupied by the ATP adenine.

  • Potency: Optimized derivatives (e.g., resorcinylic isoxazole/pyrrole hybrids) achieve

    
     values in the low nanomolar range (20–50 nM) .
    
Antitubercular Activity (MmpL3 Inhibition)

In the context of Mycobacterium tuberculosis (Mtb), the 5-isopropyl pyrrole-2-carboxamide core acts as an inhibitor of MmpL3 , a transmembrane protein essential for mycolic acid transport.

  • Activity Profile:

    • MIC: 0.5 – 4.0

      
      g/mL against Mtb H37Rv.
      
    • Synergy: The lipophilic C5-isopropyl tail aids in penetrating the mycobacterial cell wall (mycolic acid layer).

    • Resistance: Mutations in the mmpL3 gene (e.g., G253E) confer resistance, validating the target.

DNA Minor Groove Binding

When coupled with thiazole or imidazole rings, the 5-isopropyl pyrrole unit forms "hairpin" polyamides. The isopropyl group increases the affinity for AT-rich regions by fitting snugly into the minor groove floor, displacing hydration water (entropy-driven binding).

Visualizing the Mechanism

The following diagram illustrates the dual-targeting potential of the scaffold in a cancer cell context, highlighting the Hsp90 inhibition pathway.

G cluster_SAR SAR Determinants Compound 5-Isopropyl Pyrrole Derivative Hsp90 Hsp90 Chaperone (ATP Pocket) Compound->Hsp90 Competitive Inhibition (Ki < 50 nM) MmpL3 MmpL3 Transporter (Mycobacterium) Compound->MmpL3 Lipophilic Binding Client_Proteins Client Proteins (HER2, Akt, Raf-1) Hsp90->Client_Proteins Loss of Chaperoning CellWall Mycolic Acid Transport Halt MmpL3->CellWall Ubiquitination Ubiquitination (E3 Ligase Recruitment) Client_Proteins->Ubiquitination Misfolding Proteasome Proteasomal Degradation Ubiquitination->Proteasome Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Lysis Bacterial Lysis CellWall->Lysis Iso_Group C5-Isopropyl: Hydrophobic Anchor Iso_Group->Compound Amide_Link C2-Amide: H-Bond Acceptor Amide_Link->Compound

Caption: Mechanistic pathways of 5-isopropyl pyrrole derivatives targeting Hsp90 (cancer) and MmpL3 (tuberculosis).

Experimental Protocols

Synthesis of N-(4-fluorophenyl)-5-isopropyl-1H-pyrrole-2-carboxamide

A standard protocol to generate a bioactive probe.

  • Activation: Dissolve 5-isopropyl-1H-pyrrole-2-carboxylic acid (1.0 eq, 153 mg) in anhydrous DMF (3 mL).

  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min at Room Temperature (RT) to activate the acid.

  • Amine Addition: Add 4-fluoroaniline (1.1 eq). Stir the mixture at RT for 4–6 hours under

    
     atmosphere.
    
  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

  • Validation:

    
     NMR should show the isopropyl doublet (
    
    
    
    ppm, 6H) and septet (
    
    
    ppm, 1H), plus the amide singlet (
    
    
    ppm).
Hsp90 Fluorescence Polarization (FP) Assay

To validate the "Anchor" hypothesis.

  • Reagents: Recombinant Hsp90 N-terminal domain, Fluorescein-labeled Geldanamycin (tracer).

  • Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

    
    , 0.01% Triton X-100.
    
  • Procedure:

    • Incubate Hsp90 protein (10 nM final) with the tracer (5 nM) in black 96-well plates.

    • Add the test compound (5-isopropyl derivative) in serial dilutions (0.1 nM to 10

      
      M).
      
    • Incubate for 2 hours at RT in the dark.

    • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).

    • Analysis: Plot mP vs. log[Concentration]. A decrease in mP indicates displacement of the tracer by the isopropyl derivative.

Quantitative Data Summary

Derivative ClassTargetKey Substituent (R)Activity MetricReference
Pyrrole-2-carboxamide Mtb H37Rv 3,5-dimethyl / 5-isopropylMIC: 0.7

g/mL
[1]
Resorcinol-Pyrrole Hsp90 5'-isopropyl

: 25 nM
[2]
Thiazole Hybrid Acanthamoeba 5-isopropyl-thiazole tail

: 3.1

M
[3]

References

  • Rawat, P., et al. (2022). "Synthesis and biological evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis." Bioorganic Chemistry. Link

  • Brough, P. A., et al. (2008). "4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer." Journal of Medicinal Chemistry. Link

  • Sriram, D., et al. (2025). "Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii." Journal of Medicinal Chemistry (via PMC). Link

  • Sigma-Aldrich. "5-Isopropyl-1H-pyrrole-2-carboxylic acid Product Sheet." Link

  • Down, K., et al. (2010).[1] "The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Exploratory

Advanced Methodologies in the Synthesis of 5-Substituted Pyrrole-2-Carboxylates: A Comprehensive Technical Guide

Executive Summary The 5-substituted pyrrole-2-carboxylate scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Most notably, derivatives of this class have emerged as potent inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-substituted pyrrole-2-carboxylate scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Most notably, derivatives of this class have emerged as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), presenting a critical frontier in the treatment of drug-resistant tuberculosis[1]. However, the regioselective functionalization of the pyrrole core—particularly at the C-5 position—has historically been plagued by the necessity for complex protection-deprotection sequences and the inherent instability of partially saturated intermediates.

This technical guide critically evaluates the leading synthetic paradigms for constructing 5-substituted pyrrole-2-carboxylates. By dissecting the causality behind experimental choices, this whitepaper provides researchers with self-validating protocols for both de novo ring assembly and late-stage C–H functionalization.

Pharmacological Relevance: The MmpL3 Target

Before delving into synthetic methodologies, it is crucial to understand the structural requirements dictated by biological targets. The 5-substituted pyrrole-2-carboxamide architecture acts as a highly specific pharmacophore against Mycobacterium tuberculosis[1].

Structure-activity relationship (SAR) studies reveal that the C-5 position must accommodate bulky, electron-withdrawing aryl or heteroaryl groups (e.g., 2,4-difluorophenyl or 4-pyridyl)[1]. These substituents lock the molecule into an optimal conformation within the S4 binding pocket of the MmpL3 transporter, effectively halting the transport of trehalose monomycolate (TMM) across the mycobacterial inner membrane[1]. This biological mandate drives the need for highly modular, late-stage cross-coupling synthetic strategies.

MmpL3 Compound 5-Substituted Pyrrole-2-Carboxamide Target MmpL3 Transporter (Inner Membrane) Compound->Target Binds S4 Pocket Inhibition Blockade of TMM Transport Target->Inhibition Conformational Lock Effect Arrest of Mycolic Acid Biosynthesis Inhibition->Effect Outcome Mycobacterial Cell Death (Anti-TB Activity) Effect->Outcome

Caption: Biological mechanism of action for 5-substituted pyrrole-2-carboxamides targeting MmpL3.

Strategic Paradigms in Pyrrole Functionalization

Historically, the synthesis of 5-substituted pyrrole-2-carboxylates relied on the condensation of the lithium enolate of ethyl N,N-dibenzylglycinate with


-ketoacetals[2]. While effective for transforming 

-ketoesters into pyrroles unambiguously substituted at the 5-position, this method required harsh basic conditions and subsequent hydrogenolysis[2]. Modern synthetic chemistry has largely pivoted toward two more efficient paradigms: De Novo Electrocyclization and Late-Stage C–H Borylation .
Strategy A: De Novo One-Pot Electrocyclization/Oxidation

This approach builds the pyrrole ring from acyclic precursors (chalcones and glycine esters). The causality of choosing a one-pot sequence lies in the thermodynamic instability of the intermediate. Base-promoted condensation yields a conjugated system that spontaneously undergoes a thermally allowed 6


-electrocyclization to form a 3,4-dihydropyrrole[3]. Isolating this intermediate results in massive yield losses due to decomposition. By introducing an oxidant directly into the reaction mixture, the transient dihydropyrrole is immediately trapped and driven toward the fully aromatic pyrrole-2-carboxylate[3].

Workflow A Acyclic Precursors (Chalcones + Glycine Esters) B Base-Promoted Condensation A->B C 6π-Electrocyclization (In Situ) B->C D 3,4-Dihydropyrrole Intermediate C->D E Oxidative Aromatization (Cu(II)/Air or DDQ) D->E F 5-Substituted Pyrrole-2-Carboxylate E->F

Caption: Logical workflow of the de novo one-pot electrocyclization and oxidation synthetic strategy.

Strategy B: NH-Free Catalytic C–H Borylation and Suzuki Coupling

For drug discovery, modifying pre-existing pyrrole cores (late-stage functionalization) is highly desirable. The N–H bond of pyrrole typically poisons transition metal catalysts or undergoes undesired N-arylation. The utilization of [Ir(OMe)(cod)]2 in conjunction with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) solves this. The bulky dtbpy ligand creates a sterically demanding coordination sphere. This steric bulk, combined with the electronic deactivation at C-3 and C-4 by the C-2 carboxylate, forces the oxidative addition of the active Ir-boryl species to occur exclusively at the less hindered C-5 position[4]. This circumvents the need for N-protection entirely.

Borylation A Methyl-1H-pyrrole- 2-carboxylate B Ir-Catalyzed C-H Borylation [Ir(OMe)(cod)]2 / dtbpy A->B Regioselective C C5-Boronate Ester Intermediate B->C NH-Free D Suzuki-Miyaura Coupling Pd(dppf)Cl2 / Aryl Bromide C->D E 5-Aryl-1H-pyrrole- 2-carboxylate D->E Cross-Coupling

Caption: Late-stage functionalization via NH-free catalytic C-H borylation and Suzuki cross-coupling.

Experimental Workflows & Self-Validating Protocols

Protocol 1: One-Pot Synthesis via Electrocyclization/Oxidation

Objective: Synthesize ethyl 3-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-2-carboxylate[3].

  • Condensation: In a round-bottom flask, dissolve the chalcone derivative (1.0 equiv) and glycine ester hydrochloride (1.2 equiv) in pyridine (or a DBU/THF mixture)[3].

    • Causality: The base liberates the free amine of the glycine ester, initiating nucleophilic attack on the chalcone.

  • Cyclization: Heat the mixture to reflux for 25–30 hours[3].

    • Self-Validation: Monitor the solution visually; it will transition from pale yellow to deep orange/red, indicating the accumulation of the highly conjugated 3,4-dihydropyrrole intermediate.

  • Oxidation: Cool the reaction to room temperature. Add the oxidant (catalytic Cu(OAc)2 with an air balloon, or stoichiometric DDQ). Stir for an additional 4–30 hours[3].

    • Causality: Cu(II) acts as a single-electron oxidant, abstracting electrons from the dihydropyrrole to facilitate aromatization. Air regenerates the active Cu(II) species, making the process greener than using stoichiometric DDQ.

  • Workup & Isolation: Quench with saturated aqueous NH4Cl, and extract with EtOAc.

    • Causality: NH4Cl chelates residual copper ions, pulling them into the aqueous phase and preventing heavy-metal contamination of the organic product.

  • Purification: Purify via silica gel chromatography (cyclohexane/EtOAc, 6:1) to isolate the pure pyrrole as a yellow solid (Yield: ~56%)[3].

Protocol 2: NH-Free Suzuki-Miyaura Cross-Coupling

Objective: Synthesize methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate without N-protection[4].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (1.0 equiv, 251 mg) and 4-bromotoluene (1.5 equiv, 257 mg)[4].

    • Causality: The strict argon atmosphere prevents the oxidative degradation of the highly sensitive palladium catalyst.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv) and anhydrous K2CO3 (3.0 equiv).

    • Causality: K2CO3 neutralizes the HBr byproduct and activates the boronate ester by forming a reactive "ate" complex, which is an absolute prerequisite for the transmetalation step in the catalytic cycle.

  • Solvent System: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water).

  • Reaction Execution: Heat the mixture to 80 °C for 48 hours[4].

    • Self-Validation: Monitor via TLC (hexanes/CH2Cl2 1:3). The disappearance of the boronate ester spot and the emergence of a new, UV-active spot (Rf ~ 0.4) confirms product formation[4]. Prolonged heating beyond completion should be avoided to prevent protodeboronation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x).

    • Causality: Brine removes the water-miscible dioxane and inorganic salts, driving the organic product entirely into the EtOAc layer.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the product as a colorless solid (Yield: 93%, mp 168–170 °C)[4].

Quantitative Data & Yield Comparisons

The modularity of the NH-free Suzuki coupling approach allows for a broad substrate scope. Table 1 summarizes the quantitative yields and physical properties of various 5-substituted pyrrole-2-carboxylates synthesized via this method, demonstrating excellent tolerance for both electron-donating and electron-withdrawing groups[4].

Table 1: Substrate Scope and Yields for NH-Free Suzuki Coupling of Pyrrole-2-Carboxylates

Aryl Bromide PartnerSynthesized ProductYield (%)Melting Point (°C)TLC Rf (Hex/CH2Cl2 1:3)
4-bromobenzonitrileMethyl 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylate88%256–2570.20
4-bromotolueneMethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate93%168–1700.40
1-bromo-4-tert-butylbenzeneMethyl 5-(4-(tert-butyl)phenyl)-1H-pyrrole-2-carboxylate80%152–1530.40

Data aggregated from the catalytic C-H borylation and cross-coupling methodologies[4].

Conclusion

The synthesis of 5-substituted pyrrole-2-carboxylates has evolved from harsh, multi-step condensation reactions[2] to highly elegant, regioselective processes. For researchers requiring complex, multi-substituted cores from the ground up, the one-pot electrocyclization/oxidation sequence provides a robust de novo pathway[3]. Conversely, for medicinal chemists conducting late-stage SAR optimization—such as developing next-generation MmpL3 inhibitors[1]—the NH-free Ir-catalyzed borylation followed by Pd-catalyzed Suzuki coupling offers unparalleled modularity and efficiency[4]. By adhering to the mechanistic causalities and self-validating steps outlined in this guide, laboratories can ensure high-fidelity reproduction of these critical molecular scaffolds.

References

  • Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxyl
  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence, The Journal of Organic Chemistry - ACS Public
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Tre
  • Facile Synthesis of NH-Free 5-(Hetero)

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate

This Application Note and Protocol is designed for researchers requiring a robust, scalable synthesis of Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (also known as Ethyl 5-isopropylpyrrole-2-carboxylate). Unlike stand...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring a robust, scalable synthesis of Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (also known as Ethyl 5-isopropylpyrrole-2-carboxylate).

Unlike standard pyrrole syntheses (e.g., Knorr) which often yield 3,4-substitution or require unstable precursors for this specific target, this guide utilizes a Sequential Functionalization Strategy . This route prioritizes regiochemical fidelity (exclusive 2,5-substitution) and uses stable, commercially available reagents.

Abstract & Strategic Rationale

The synthesis of 2,5-disubstituted pyrroles with distinct alkyl and ester functionalities presents a regiochemical challenge. Direct alkylation of ethyl pyrrole-2-carboxylate often favors the 4-position due to electronic deactivation of the 5-position by the ester. Conversely, the classical Knorr synthesis typically introduces substituents at the 3 or 4 positions.

To overcome these limitations, this protocol employs a "Protect-Activate-Functionalize" logic (specifically the Trichloroacetyl Method ), which allows for the regioselective installation of the ester group after the alkyl group is established.

The Strategy:

  • Acylation: Regioselective C2-acylation of pyrrole.

  • Reduction: Conversion of the ketone to the isopropyl group (Wolff-Kishner).

  • Functionalization: Regioselective C5-acylation using trichloroacetyl chloride (a "masked" ester).

  • Solvolysis: Haloform-type conversion of the trichloroacetyl group to the ethyl ester.

Retrosynthetic Analysis

Retrosynthesis Target Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate Inter1 2-Isopropyl-5-(trichloroacetyl)pyrrole Target->Inter1 EtOH / NaOEt Inter2 2-Isopropylpyrrole Inter1->Inter2 Cl3CCOCl Inter3 2-Isobutyrylpyrrole Inter2->Inter3 Wolff-Kishner Start Pyrrole + Isobutyryl Chloride Inter3->Start Acylation

Figure 1: Retrosynthetic logic flow ensuring 2,5-regioselectivity.

Reagents & Equipment

Chemical Reagents
ReagentCAS No.GradeRole
Pyrrole 109-97-798%+, distilledStarting Material
Isobutyryl Chloride 79-30-198%Acylating Agent 1
Trichloroacetyl Chloride 76-02-899%Acylating Agent 2 (Masked Ester)
Hydrazine Hydrate 7803-57-850-60%Reducing Agent
Potassium Hydroxide 1310-58-3PelletsBase
Ethylene Glycol 107-21-1Reagent GradeSolvent (High Temp)
Sodium Ethoxide 141-52-621% in EtOHSolvolysis Reagent
Ethyl Magnesium Bromide 925-90-63.0M in EtherGrignard Reagent (Optional for Step 1)
Equipment
  • Reaction Vessels: 3-neck round-bottom flasks (250 mL, 500 mL) with Claisen adapters.

  • Temperature Control: Oil bath (up to 200°C capability) and Ice/Salt bath (-10°C).

  • Atmosphere: Argon or Nitrogen manifold (Schlenk line).

  • Purification: Flash chromatography columns, high-vacuum distillation setup.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(1H-pyrrol-2-yl)-2-methylpropan-1-one (2-Isobutyrylpyrrole)

Direct Friedel-Crafts acylation of pyrrole requires care to avoid polymerization. The Grignard-mediated acylation is preferred for high C2-selectivity.

  • Preparation: Flame-dry a 500 mL 3-neck flask and purge with Argon.

  • Grignard Formation: Add Ethyl Magnesium Bromide (3.0 M in Et2O, 50 mL, 150 mmol) to anhydrous ether (100 mL). Cool to 0°C.

  • Pyrrole Addition: Add Pyrrole (10.0 g, 149 mmol) dropwise over 20 minutes. The solution will turn cloudy/white as the pyrrolyl Grignard forms. Stir at room temperature (RT) for 30 minutes.

  • Acylation: Cool the mixture back to -10°C. Add Isobutyryl Chloride (15.9 g, 150 mmol) dissolved in ether (20 mL) dropwise over 45 minutes. Critical: Maintain low temperature to prevent di-acylation.

  • Workup: Stir at RT for 2 hours. Quench carefully with saturated aqueous

    
     (100 mL).
    
  • Extraction: Separate layers. Extract aqueous phase with EtOAc (3 x 50 mL). Dry combined organics over

    
     and concentrate.
    
  • Purification: Recrystallize from hexane/EtOAc or distill under reduced pressure to yield the ketone.

    • Target Yield: 75-85%

    • Appearance: Off-white solid or pale yellow oil.

Step 2: Reduction to 2-(propan-2-yl)-1H-pyrrole (2-Isopropylpyrrole)

The Wolff-Kishner reduction is ideal here as the pyrrole ring is stable to strong base.

  • Setup: In a 250 mL flask equipped with a reflux condenser, combine 2-Isobutyrylpyrrole (10.0 g, 66 mmol), Potassium Hydroxide (11.2 g, 200 mmol), and Hydrazine Hydrate (10 mL, 80% solution) in Ethylene Glycol (80 mL).

  • Hydrazone Formation: Heat the mixture to 120°C for 1.5 hours.

  • Reduction: Remove the condenser and fit a Dean-Stark trap or distillation head. Raise temperature to 180-190°C to distill off water and excess hydrazine.

  • Reflux: Once the internal temperature reaches ~190°C, reflux for 3-4 hours.

  • Workup: Cool to RT. Dilute with water (150 mL) and extract with pentane or diethyl ether (3 x 60 mL). Note: 2-Isopropylpyrrole is volatile and electron-rich; handle under inert atmosphere to prevent oxidation.

  • Purification: Pass through a short pad of silica (eluting with hexanes) or distill.

    • Target Yield: 60-70%

    • Stability Warning: Use immediately in Step 3 or store at -20°C under Argon.

Step 3: Synthesis of 2,2,2-Trichloro-1-(5-isopropyl-1H-pyrrol-2-yl)ethanone

The trichloroacetyl group serves as a highly reactive "masked ester" that directs exclusively to the 5-position.

  • Acylation: Dissolve 2-Isopropylpyrrole (5.0 g, 46 mmol) in anhydrous diethyl ether (50 mL) in a 250 mL flask.

  • Addition: Add Trichloroacetyl Chloride (8.4 g, 46 mmol) dropwise over 30 minutes at 0°C. No Lewis acid is typically required due to the electron-rich nature of the alkyl-pyrrole; however, if reaction is slow, a catalytic amount of mild Lewis acid can be used.

  • Monitoring: Stir at RT for 2 hours. Monitor by TLC (the product is significantly less polar than the starting material).

  • Workup: Neutralize with saturated

    
     solution. Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Intermediate: The resulting trichloroketone is usually pure enough for the next step.

Step 4: Solvolysis to Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate

The Haloform-type cleavage converts the


 group to 

.
  • Reaction: Dissolve the crude trichloroketone from Step 3 in absolute Ethanol (50 mL).

  • Catalysis: Add a catalytic amount of Sodium Ethoxide (0.5 equiv) or use a solution of NaOEt in EtOH (21% wt, 2 mL).

  • Conditions: Stir at RT for 1-2 hours. The reaction is driven by the stability of the leaving

    
     group (which protonates to chloroform).
    
  • Workup: Concentrate the ethanol under reduced pressure. Dissolve residue in EtOAc (50 mL) and wash with water (2 x 30 mL) to remove salts.

  • Final Purification: Purify by flash column chromatography (Silica gel, Hexane:EtOAc 9:1 gradient).

    • Final Product: White to off-white crystalline solid.

    • Overall Yield (from Step 3): 80-90%.

Analytical Data & Validation

ParameterExpected Value/ObservationMethod
Appearance White crystalline solid or colorless oilVisual
1H NMR (CDCl3) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

9.0-9.5 (br s, 1H, NH)

6.8 (m, 1H, H-3)

6.0 (m, 1H, H-4)

4.3 (q, 2H,

)

2.9 (sept, 1H,

)

1.35 (t, 3H,

)

1.25 (d, 6H,

)
300/400 MHz NMR
MS (ESI+) [M+H]+ = 182.1LC-MS
Regiochemistry NOE correlation between Isopropyl-H and H-4; Ester-H and H-3.[1]NOESY 1D/2D

Process Logic & Pathway

The following diagram illustrates the chemical logic, highlighting why the Trichloroacetyl route is selected over direct alkylation.

SynthesisLogic cluster_failed Direct Alkylation Route (Failed) cluster_success Recommended Route: Sequential Functionalization DirectStart Ethyl Pyrrole-2-carboxylate DirectProd Mixture: 4-isopropyl (Major) + 5-isopropyl (Minor) DirectStart->DirectProd Friedel-Crafts (Electronic Deactivation at C5) Step1 1. Pyrrole + Isobutyryl-Cl (C2 Selective) Step2 2. Wolff-Kishner Reduction (Ketone -> Alkyl) Step1->Step2 Step3 3. Cl3CCOCl Acylation (C5 Selective) Step2->Step3 Step4 4. EtOH / NaOEt (Haloform Reaction) Step3->Step4 Final Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate Step4->Final

Figure 2: Comparison of synthetic strategies demonstrating the necessity of the sequential approach.

Safety & Handling

  • Pyrrole: Toxic if inhaled or absorbed through skin. Polymerizes in light/acid. Store in dark under inert gas.

  • Isobutyryl/Trichloroacetyl Chloride: Corrosive lachrymators. React violently with water. Handle only in a fume hood.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Avoid contact with metal oxides.

  • Sodium Ethoxide: Moisture sensitive and corrosive.

References

  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). "Ethyl pyrrole-2-carboxylate derivatives. Synthesis of 5-substituted pyrrole-2-carboxylates via the trichloroacetyl function." Organic Syntheses, 51, 100.

  • Paine, J. B. (1990). "Synthesis of Pyrroles from Aliphatic Precursors." In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Smith, K. M. (1996). "Pyrroles and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II.
  • Tani, M., et al. (1996).[2] "Synthetic Studies on Indoles and Related Compounds. XXXVIII.

    
    -Acylation of Ethyl Pyrrole-2-carboxylate." Chemical and Pharmaceutical Bulletin, 44(1), 55-61. 
    

Sources

Application

using ethyl 5-isopropyl-1H-pyrrole-2-carboxylate as a pharmaceutical intermediate

Application Note: Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate as a Strategic Building Block for BET Bromodomain Inhibitors Executive Summary & Mechanistic Rationale In the landscape of targeted epigenetic therapy, the bro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate as a Strategic Building Block for BET Bromodomain Inhibitors

Executive Summary & Mechanistic Rationale

In the landscape of targeted epigenetic therapy, the bromodomain and extra-terminal (BET) family of proteins—particularly BRD4—has emerged as a critical therapeutic target for oncology and inflammatory diseases. The development of small-molecule inhibitors requires highly specific pharmacophores that can effectively mimic the acetylated lysine (KAc) residues of histone tails.

Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (CAS: 125261-15-6) serves as a premium, highly versatile pharmaceutical intermediate in this domain[1]. The structural logic behind this specific moiety is twofold:

  • Acetyl-Lysine Mimicry: The 1H-pyrrole-2-carboxamide core (derived from the ester) acts as a direct isostere for acetyl-lysine. The pyrrole NH and the carboxamide carbonyl form a critical bidentate hydrogen-bonding network with the conserved Asn140 and Tyr97 residues in the BRD4 binding pocket[2].

  • Targeting the WL Trap: The bulky, lipophilic 5-isopropyl substitution is strategically positioned to occupy a hydrophobic sub-pocket known as the "WL trap" (formed by Trp81 and Leu92). This interaction exponentially increases binding affinity and residence time compared to unsubstituted pyrroles[2].

This guide details the physicochemical profiling, downstream functionalization, and biological application of this intermediate, providing a self-validating workflow for drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is critical for optimizing downstream reaction conditions, particularly regarding solubility and stability.

Table 1: Physicochemical Attributes of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

AttributeSpecification / Value
CAS Number 125261-15-6[1]
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMF, THF, EtOAc, and DCM; Insoluble in H₂O
Stability & Storage Store at 2-8°C under inert atmosphere (Ar/N₂). Protect from light to prevent oxidative degradation of the electron-rich pyrrole ring.

Downstream Functionalization: Synthetic Workflow

To integrate this intermediate into an active pharmaceutical ingredient (API) such as a BET inhibitor (e.g., analogs of XD14 or UNI66), the ethyl ester must be converted into a complex amide[3]. The following self-validating protocol ensures high yield and purity.

G A Ethyl 5-isopropyl-1H- pyrrole-2-carboxylate (Ester) B 5-isopropyl-1H- pyrrole-2-carboxylic acid (Intermediate) A->B LiOH, THF/H2O 40°C, 4h (Saponification) C Pyrrole-2-carboxamide (BET Inhibitor API) B->C HATU, DIPEA, DMF Ar-NH2, RT, 12h (Amide Coupling)

Fig 1. Downstream synthetic workflow converting the ethyl ester intermediate to an active API.

Protocol 1: Saponification to 5-isopropyl-1H-pyrrole-2-carboxylic acid

Causality: The ethyl ester is highly stable during upstream syntheses but requires controlled cleavage. A mixed solvent system (THF/MeOH/H₂O) is utilized to ensure complete dissolution of the lipophilic ester while providing a protic environment for the hydroxide nucleophile. LiOH is explicitly chosen over NaOH; the Li⁺ ion acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating hydrolysis without the harsh basicity that could degrade the electron-rich pyrrole ring.

  • Reaction Setup: Dissolve Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Reagent Addition: Add LiOH·H₂O (3.0 eq) in one portion. Stir the biphasic mixture at 40°C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the starting material (R_f ~0.6) is entirely consumed, replaced by a baseline spot (R_f 0.0) corresponding to the lithium carboxylate salt.

  • Workup & Purification: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous residue with H₂O and wash with Et₂O to remove non-polar impurities. Acidify the aqueous layer to pH 3 using 1M HCl at 0°C. The product will precipitate. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. This acid/base extraction inherently purifies the product to >98% without column chromatography.

Protocol 2: Amide Coupling to Target Pharmacophore

Causality: Pyrrole-2-carboxylic acids exhibit strong intramolecular hydrogen bonding between the pyrrole NH and the carboxylic OH, severely dampening their electrophilicity. Standard coupling agents (like EDC) often fail. HATU is deployed because it rapidly converts the acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming this kinetic barrier and facilitating coupling with sterically hindered or electron-deficient anilines typical of BET inhibitors[3].

  • Activation: Dissolve the synthesized 5-isopropyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Coupling: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours under Argon.

  • In-Process Control (IPC): Monitor via LC-MS. The system validates completion upon the disappearance of the acid mass [M-H]⁻ and the emergence of the desired amide[M+H]⁺.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze unreacted HATU and neutralize residual acid. Extract with EtOAc. Critical step: Wash the combined organic layers five times with a 5% aqueous LiCl solution. This exploits the high solubility of DMF in LiCl brine, completely removing the solvent and yielding a highly pure crude product ready for final crystallization.

Table 2: Optimization of Amide Coupling Conditions for Pyrrole-2-carboxylic Acids

Reagent SystemSolventTimeYield (%)Purity (LC-MS)Mechanistic Rationale
EDC·HCl, HOBt, Et₃NDCM24h45%>90%Sluggish reaction due to persistent intramolecular H-bonding.
T3P (50% in EtOAc), DIPEAEtOAc18h62%>95%Improved yield and excellent safety profile, but kinetically slow.
HATU, DIPEA DMF 12h 88% >98% Optimal. HOAt ester rapidly overcomes kinetic and steric barriers.

Biological Application: BRD4 Inhibition Pathway

Once synthesized, the resulting 5-isopropyl-1H-pyrrole-2-carboxamides act as potent, selective BET bromodomain inhibitors. Compounds derived from this scaffold (such as XD14 and UNI66) have demonstrated profound efficacy in displacing BRD4 from chromatin[4].

By competitively binding to the acetyl-lysine recognition pocket, these inhibitors prevent BRD4 from recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This blockade directly suppresses the transcription of key oncogenes (e.g., MYC) and homologous recombination (HR) repair genes (e.g., RAD51, CtIP), ultimately inducing cell cycle arrest, apoptosis, and synthetic lethality in PARP-deficient cancer models[4].

G A Acetylated Chromatin (Histone Tails) B BRD4 Reader Protein (BET Family) A->B Binds via Bromodomain C P-TEFb Complex Recruitment B->C Activates D Oncogene Transcription (MYC, RAD51) C->D Promotes F Cell Cycle Arrest & Apoptosis D->F Downregulation Triggers E Pyrrole-2-carboxamide Inhibitor E->B Competitive Inhibition at Acetyl-Lysine Pocket

Fig 2. Mechanism of action for pyrrole-2-carboxamide BET inhibitors targeting the BRD4 pathway.

References

  • Hugle, M., Lucas, X., et al. (2016). 4-Acyl Pyrrole Derivatives Yield Novel Vectors for Designing Inhibitors of the Acetyl-Lysine Recognition Site of BRD4(1). Journal of Medicinal Chemistry. Retrieved from[Link]

  • Wang, L., et al. (2017). US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same. Google Patents.
  • Karakashev, S., et al. (2025). Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. NAR Cancer. Retrieved from[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic N-Alkylation of Ethyl 5-Isopropyl-1H-pyrrole-2-carboxylate

Introduction: The Strategic Value of N-Alkylated Pyrroles Pyrrole and its derivatives are foundational heterocyclic scaffolds in a multitude of natural products, pharmaceuticals, and advanced materials.[1] The functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Alkylated Pyrroles

Pyrrole and its derivatives are foundational heterocyclic scaffolds in a multitude of natural products, pharmaceuticals, and advanced materials.[1] The functionalization of the pyrrole nitrogen via N-alkylation is a pivotal synthetic step, profoundly altering the steric and electronic properties of the molecule.[1][2] This modification is critical in drug development for modulating target binding, improving pharmacokinetic profiles, and fine-tuning biological activity.

The subject of this guide, ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, presents a unique case. Its structure contains an electron-withdrawing ethyl carboxylate group at the C2 position and an electron-donating isopropyl group at the C5 position. The C2-ester significantly increases the acidity of the N-H proton (pKa ≈ 16-17), making deprotonation more facile compared to unsubstituted pyrrole (pKa ≈ 17.5).[3][4] This enhanced acidity simplifies the choice of base and generally favors N-alkylation over competitive C-alkylation, a common side reaction with the pyrrolyl ambident anion.[5]

This document provides a comprehensive guide to the most effective and reliable protocols for the N-alkylation of this valuable substrate. We will delve into the mechanistic underpinnings of two primary strategies—classical SN2 alkylation and the Mitsunobu reaction—explaining the rationale behind the selection of reagents and conditions. These protocols are designed to be robust and adaptable for researchers in synthetic chemistry and drug discovery.

Mechanistic Considerations & Protocol Selection

The choice of an N-alkylation strategy is dictated by the nature of the desired alkyl group, its availability as a starting material (alkyl halide vs. alcohol), and the overall complexity of the target molecule.

G start Desired N-Alkyl Group (R) q1 Is the corresponding Alkyl Halide (R-X) readily available & stable? start->q1 q2 Is the corresponding Alcohol (R-OH) available? Is R a 1° or 2° alkyl group? q1->q2  No protocol1 Protocol 1: Classical SN2 Alkylation (Base + Alkyl Halide) q1->protocol1  Yes protocol2 Protocol 2: Mitsunobu Reaction (Alcohol + PPh3/DIAD) q2->protocol2  Yes reassess Re-evaluate synthetic route or consider alternative alkylation methods. q2->reassess  No

Caption: Decision workflow for selecting an N-alkylation protocol.

Strategy 1: Classical SN2 Alkylation with Alkyl Halides

This is the most direct method for introducing primary and less-hindered secondary alkyl groups. The reaction proceeds via a two-step mechanism: deprotonation of the pyrrole nitrogen to form a nucleophilic pyrrolide anion, followed by a nucleophilic substitution (SN2) reaction with an electrophilic alkyl halide.[1]

Caption: Mechanism of base-mediated SN2 N-alkylation.

Causality Behind Experimental Choices:

  • Base Selection: The pKa of the pyrrole N-H is sufficiently low that a range of bases can be effective.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.[1] It requires an anhydrous aprotic solvent like DMF or THF. Its primary drawback is its pyrophoric nature, requiring careful handling.

    • Potassium Carbonate (K₂CO₃): A milder, safer, and less expensive base. It is highly effective for electron-deficient pyrroles, such as the title compound.[6] The reaction is typically performed in a polar aprotic solvent like DMF or acetone to ensure sufficient solubility and reactivity.[6]

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or THF are preferred. They effectively solvate the metal cation (Na⁺ or K⁺) without interfering with the nucleophilicity of the pyrrolide anion, thus accelerating the SN2 reaction.[1][7]

  • Alkylating Agent: Reactivity follows the order R-I > R-Br > R-Cl. Alkyl bromides and iodides are most commonly used.

Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for forming C-N bonds, particularly when using primary or secondary alcohols as the alkyl source.[8] This method is invaluable when the corresponding alkyl halides are unstable, commercially unavailable, or difficult to prepare. A key feature of this reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.[8]

The reaction is initiated by the formation of a phosphonium salt between triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] This highly reactive intermediate then activates the alcohol, converting the hydroxyl group into an excellent leaving group. The pyrrole, acting as the nucleophile, then displaces this group in an SN2 fashion.[10]

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Causality Behind Experimental Choices:

  • Nucleophile Acidity: The Mitsunobu reaction generally requires the nucleophile to have a pKa of ≤ 15.[8] The electron-withdrawing ester on ethyl 5-isopropyl-1H-pyrrole-2-carboxylate makes it sufficiently acidic to participate effectively in this reaction.[10]

  • Reagent Choice (DIAD vs. DEAD): DIAD is often preferred over DEAD due to its increased stability and reduced shock sensitivity.

  • Purification: A significant consideration is the removal of stoichiometric byproducts, triphenylphosphine oxide (Ph₃P=O) and the reduced dialkyl hydrazinedicarboxylate.[8] Purification typically relies on column chromatography.

Detailed Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate and an Alkyl Bromide

This protocol is a robust and scalable method for introducing primary alkyl chains.

Materials and Reagents

Reagent M.W. Amount Moles (mmol) Equiv.
Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate 181.23 1.00 g 5.52 1.0
Alkyl Bromide (e.g., 1-Bromobutane) 137.02 908 mg (0.76 mL) 6.62 1.2
Potassium Carbonate (K₂CO₃), anhydrous 138.21 1.53 g 11.04 2.0

| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - | - |

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (1.00 g, 5.52 mmol) and anhydrous potassium carbonate (1.53 g, 11.04 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask via syringe.

  • Reagent Addition: Add the alkyl bromide (e.g., 1-bromobutane, 0.76 mL, 6.62 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting pyrrole is consumed. (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether or ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer with an additional 2 x 50 mL of the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol is ideal for coupling the pyrrole with primary or secondary alcohols.

Materials and Reagents

Reagent M.W. Amount Moles (mmol) Equiv.
Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate 181.23 1.00 g 5.52 1.0
Alcohol (e.g., 2-Butanol) 74.12 491 mg (0.61 mL) 6.62 1.2
Triphenylphosphine (PPh₃) 262.29 2.17 g 8.28 1.5
Diisopropyl azodicarboxylate (DIAD) 202.21 1.67 g (1.66 mL) 8.28 1.5

| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - | - |

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (1.00 g, 5.52 mmol), the desired alcohol (6.62 mmol), and triphenylphosphine (2.17 g, 8.28 mmol).

  • Solvent Addition: Dissolve the solids in anhydrous THF (25 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add DIAD (1.66 mL, 8.28 mmol) dropwise to the cold, stirring solution over 15-20 minutes. An exothermic reaction and color change are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[8]

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The crude residue contains the product and stoichiometric byproducts. Direct purification by flash column chromatography on silica gel is the most effective method. Elute with a suitable gradient of hexanes and ethyl acetate. The triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts are typically more polar than the desired N-alkylated product.

Comparative Analysis of Protocols

ParameterProtocol 1: Classical SN2Protocol 2: Mitsunobu Reaction
Alkyl Source Alkyl Halides (R-X)Alcohols (R-OH)
Scope Best for 1° and unhindered 2° alkyl groups.Excellent for 1° and 2° alkyl groups, including hindered systems.
Stereochemistry N/A unless R-X is chiral.Inversion of configuration at the alcohol stereocenter.[8]
Key Reagents Base (NaH, K₂CO₃), Alkyl HalidePPh₃, DIAD (or DEAD), Alcohol
Byproducts Inorganic salts (e.g., KBr)Triphenylphosphine oxide, Hydrazine dicarboxylate
Workup/Purification Simple aqueous wash to remove salts.Requires careful chromatography to remove byproducts.
Pros Atom economical, inexpensive reagents, simple workup.Broad scope for alcohols, mild conditions, predictable stereochemistry.
Cons Limited by availability/stability of alkyl halides; risk of C-alkylation.Stoichiometric byproducts, higher cost of reagents.

Conclusion

The N-alkylation of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate is a readily achievable transformation crucial for the synthesis of advanced intermediates in pharmaceutical and materials science research. The choice between a classical SN2 approach and the Mitsunobu reaction should be made based on the availability of the alkylating precursor and the structural complexity of the target molecule. The classical method using potassium carbonate offers a safe, economical, and scalable route for simple alkyl groups. For more complex, sterically demanding, or chiral alkyl fragments derived from alcohols, the Mitsunobu reaction provides a reliable, albeit more costly, alternative with predictable stereochemical outcomes. By understanding the mechanistic principles behind each protocol, researchers can confidently select and execute the optimal synthetic strategy.

References

  • PubMed. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Available from: [Link]

  • Royal Society of Chemistry. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Available from: [Link]

  • ResearchGate. Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols | Request PDF. Available from: [Link]

  • Canadian Journal of Chemistry. Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Available from: [Link]

  • ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Available from: [Link]

  • Thieme Connect. Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Available from: [Link]

  • ACS Publications. Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. Available from: [Link]

  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available from: [Link]

  • Royal Society of Chemistry. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Available from: [Link]

  • National Center for Biotechnology Information. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Available from: [Link]

  • ResearchGate. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF. Available from: [Link]

  • ResearchGate. Scheme 2. N-Alkylation of Pyrrole a | Download Scientific Diagram. Available from: [Link]

  • MDPI. Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Available from: [Link]

  • WordPress. Phase Transfer Catalysis. Available from: [Link]

  • Arkivoc. Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • Organic-Synthesis.org. Mitsunobu reaction. Available from: [Link]

  • Marcel Dekker, Inc. Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates. Available from: [Link]

  • ProQuest. N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. Available from: [Link]

  • MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Available from: [Link]

  • Royal Society of Chemistry. Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Available from: [Link]

  • PubChem. ethyl 5-formyl-1H-pyrrole-2-carboxylate. Available from: [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester Properties. Available from: [Link]

Sources

Application

microwave-assisted synthesis of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

An In-Depth Guide to the Rapid Synthesis of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate via Microwave-Assisted Chemistry Introduction: Accelerating Pyrrole Synthesis in Drug Discovery Pyrrole scaffolds are fundamental bui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Rapid Synthesis of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate via Microwave-Assisted Chemistry

Introduction: Accelerating Pyrrole Synthesis in Drug Discovery

Pyrrole scaffolds are fundamental building blocks in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The target molecule, ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, is a substituted pyrrole ester of significant interest for generating compound libraries for drug discovery. Traditional methods for pyrrole synthesis, such as the Paal-Knorr or Hantzsch reactions, often require long reaction times, harsh conditions, and can result in low yields.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering dramatic reductions in reaction times, improved yields, and enhanced product purity.[5][6][7] By utilizing dielectric heating, microwave irradiation delivers energy directly and uniformly to polar molecules within the reaction mixture, leading to rapid temperature increases that cannot be achieved with conventional heating.[8][9] This application note provides a comprehensive protocol for the synthesis of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, leveraging a microwave-assisted approach. The described methodology is designed for researchers and scientists in drug development seeking efficient and scalable synthetic routes.

Reaction Rationale and Mechanistic Pathway

The selected synthetic strategy involves a catalyzed condensation-cyclization reaction between an α-amino acid ester, Ethyl 2-amino-4-methylpentanoate (1) (a leucine derivative), and an activated alkyne, Ethyl propiolate (2) .[10][11] This approach is advantageous as it builds the desired pyrrole ring with the correct substitution pattern from readily available starting materials.

The reaction is proposed to proceed through the following key steps:

  • Michael Addition: The primary amine of the amino ester (1) acts as a nucleophile, attacking the electron-deficient alkyne of ethyl propiolate (2) . This conjugate addition forms a key enamine intermediate.

  • Intramolecular Cyclization: The enamine intermediate undergoes an intramolecular cyclization. The nitrogen attacks one of the ester's carbonyl groups, initiating the ring formation.[12]

  • Dehydration/Aromatization: The resulting cyclic intermediate subsequently eliminates water (or ethanol) to form the stable, aromatic pyrrole ring, yielding the final product, Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (3) .

The use of an acid catalyst, such as acetic acid or a Lewis acid like InCl₃, can facilitate both the initial Michael addition and the final dehydration step.[13] Microwave irradiation dramatically accelerates these steps, enabling the entire transformation to be completed in minutes instead of hours.[13][14]

Reaction_Mechanism Proposed Reaction Mechanism Reactant1 Ethyl 2-amino-4-methylpentanoate (1) Intermediate Enamine Intermediate Reactant1->Intermediate Michael Addition Reactant2 Ethyl Propiolate (2) Reactant2->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Product Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (3) Cyclized->Product Dehydration & Aromatization

Caption: Proposed reaction pathway for the synthesis of the target pyrrole.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W.CAS No.Notes
Ethyl 2-amino-4-methylpentanoateC₈H₁₇NO₂159.232899-43-6Starting material.[15]
Ethyl propiolateC₅H₆O₂98.10623-47-2Starting material.[10]
Acetic Acid (Glacial)CH₃COOH60.0564-19-7Catalyst and solvent.
Ethanol (Absolute)C₂H₅OH46.0764-17-5Alternative solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction.
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization.
Brine (Saturated NaCl)NaCl58.447647-14-5For washing.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying.
Silica GelSiO₂60.087631-86-9For column chromatography.
Equipment
  • Dedicated laboratory microwave synthesizer with programmable temperature, pressure, and power controls.

  • 10 mL microwave reaction vials with snap caps or crimp seals.

  • Magnetic stir bars.

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flasks).

  • Rotary evaporator.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Flash chromatography system.

  • Analytical balance.

  • Fume hood.

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor. Do not use a domestic microwave oven.[16][17]

  • Reagent Preparation:

    • In a 10 mL microwave reaction vial, add a magnetic stir bar.

    • Add ethyl 2-amino-4-methylpentanoate (1.0 mmol, 159 mg).

    • Add ethyl propiolate (1.1 mmol, 108 mg, 1.1 eq).

    • Add glacial acetic acid (3.0 mL). Using a polar solvent like acetic acid is crucial as it couples efficiently with microwave energy, ensuring rapid and uniform heating.[8][18]

  • Microwave Irradiation:

    • Seal the vial securely with a cap.

    • Place the vial inside the cavity of the microwave synthesizer.

    • Set the reaction parameters as outlined in the table below. The high temperature achieved in a sealed vessel under microwave irradiation significantly accelerates the reaction rate.[5]

ParameterValueRationale
Temperature150 °CProvides sufficient thermal energy for cyclization and dehydration.
Ramp Time2 minutesAllows for a controlled increase to the target temperature.
Hold Time10 minutesSufficient time for reaction completion based on similar syntheses.[19]
Power100-200 W (Dynamic)Power will modulate to maintain the set temperature.
StirringMedium-HighEnsures homogeneous heating and prevents localized superheating.[16]
PressureMax 250 psiMonitored for safety; pressure will build due to solvent heating.
  • Work-up and Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature (typically via automated compressed air cooling).

    • Carefully uncap the vial in a fume hood.

    • Transfer the reaction mixture to a 50 mL separatory funnel.

    • Dilute with 15 mL of ethyl acetate.

    • Slowly add saturated sodium bicarbonate solution (~20 mL) to neutralize the acetic acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate (e.g., starting from 95:5) to elute the product.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and evaporate the solvent to yield ethyl 5-isopropyl-1H-pyrrole-2-carboxylate as a solid or oil.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected structure is similar to other characterized pyrrole esters.[20]

Experimental_Workflow Experimental Workflow Diagram A 1. Reagent Preparation (Amino Ester, Propiolate, Acetic Acid in Vial) B 2. Microwave Synthesis (150°C, 10 min) A->B C 3. Cooling & Depressurization B->C D 4. Work-up (Dilution & Neutralization) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Drying & Concentration (MgSO₄, Rotary Evaporator) E->F G 7. Purification (Flash Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: Step-by-step workflow from reaction setup to final analysis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase hold time (e.g., to 15-20 min) or temperature (e.g., to 160-170 °C).
Side product formation.Decrease temperature to improve selectivity. Try a different solvent system (e.g., ethanol or DMF).
Dark/Polymerized Product Reaction temperature is too high or time is too long.Reduce the hold time or temperature. Ensure efficient stirring.
No Reaction Catalyst inefficiency or inactive reagents.Ensure reagents are pure. Consider adding a catalytic amount of a Lewis acid like InCl₃ or a solid acid catalyst like Montmorillonite K-10.[13][21]
Pressure Exceeds Limit Solvent volatility at the set temperature.Reduce the reaction temperature or decrease the volume of solvent in the vial.

Safety Precautions

  • Dedicated Equipment: Only use a microwave synthesizer specifically designed for chemical reactions. Domestic microwave ovens lack the necessary temperature and pressure controls and pose a significant safety risk.[16][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reagent handling and post-reaction work-up in a well-ventilated fume hood.

  • Sealed Vessels: Never exceed the recommended fill volume for microwave vials (typically 1/3 to 1/2 of the total volume) to allow for thermal expansion and pressure changes.[23]

  • Superheating: Always use a magnetic stir bar to prevent localized superheating and ensure even temperature distribution.[16]

  • Metal Objects: Do not use any metal objects (spatulas, aluminum foil) inside the microwave cavity.[22][24]

  • Cooling: Ensure the reaction vial has cooled completely and returned to atmospheric pressure before opening.

Conclusion

The microwave-assisted synthesis protocol detailed here offers a rapid, efficient, and robust method for producing ethyl 5-isopropyl-1H-pyrrole-2-carboxylate. By leveraging the principles of green chemistry, this approach significantly reduces reaction times from hours to minutes, minimizes solvent usage, and often leads to cleaner products with higher yields compared to conventional methods.[6][7] This makes it an ideal technique for accelerating the synthesis of key intermediates in drug discovery and materials science research.

References

  • Bandyopadhyay, D., & Banik, B. K. (2010). Microwave-Assisted Synthesis of Substituted Pyrroles by a Three-Component Coupling of α,β-Unsaturated Carbonyl Compounds, Amines and Nitroalkanes on the Surface of Silica Gel. HETEROCYCLES, 75(1), 135.

  • McCarthy, J. R. (2011). Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. PMC, NIH.

  • ChemicalBook. (2024). Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives. ChemicalBook.

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles. Benchchem.

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation.

  • Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.

  • MDPI. (2025). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI.

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation.

  • NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.

  • Scribd. (n.d.). Laboratory Microwave Safety Precautions. Scribd.

  • SciSpace. (n.d.). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. SciSpace.

  • NJIT. (n.d.). Safety Tips - Green Chemistry in Teaching Lab. NJIT.

  • ResearchGate. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.

  • ETH Zurich. (n.d.). Microwave Reactor Safety. ETH Zurich.

  • Arkat USA. (2009). The Clauson-Kaas pyrrole synthesis under microwave irradiation. Arkat USA.

  • PubMed. (2023). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. PubMed.

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.

  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing.

  • MDPI. (2023). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. MDPI.

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.

  • NIH. (2015). Microwave assisted synthesis of five membered nitrogen heterocycles. PMC, NIH.

  • ACS Publications. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters.

  • DOI. (n.d.). MICROWAVE AND MECHANOCHEMISTRY: TOOLS FOR THE SUSTAINABLE SYNTHESIS OF PYRROLES, PORPHYRINS AND RELATED MACROCYCLES. DOI.

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library.

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.

  • MedChemExpress. (n.d.). (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate. MedChemExpress.

  • Key Organics. (n.d.). Ethyl 2-amino-4-methylpentanoate. Key Organics.

  • ResearchGate. (2024). Microwave-assisted organic synthesis of pyrroles (Review). ResearchGate.

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

  • ResearchGate. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted synthesis of novel heterocyclic compounds and evaluation of their biological activities. JOCPR.

  • NIH. (2013). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. PMC, NIH.

Sources

Method

Application Note: Mechanochemical Synthesis of Pyrrole-2-Carboxylates via High-Speed Ball Milling

Executive Summary Pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry, serving as critical precursors for porphyrins, lamellarin alkaloids, and various pharmaceutical agents (e.g., atorvastatin analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry, serving as critical precursors for porphyrins, lamellarin alkaloids, and various pharmaceutical agents (e.g., atorvastatin analogs). Traditional synthesis relies on solvent-intensive Paal-Knorr or Hantzsch condensations, which often require harsh reflux conditions, generate significant solvent waste, and suffer from prolonged reaction times.

This Application Note details a highly efficient, solvent-free mechanochemical protocol for the synthesis of pyrrole-2-carboxylates. By adapting a one-pot electrocyclization/oxidation sequence to high-speed ball milling (HSBM), researchers can achieve superior yields, drastically reduce E-factors, and bypass the solubility limitations of reactive intermediates.

Scientific Rationale & Mechanistic Causality

The transformation utilizes the base-promoted condensation of chalcones (


-unsaturated ketones) with glycine esters [1]. In conventional solution-phase chemistry, this reaction suffers from competing side reactions (such as bis-alkylation) and requires prolonged heating to drive the cyclization.

By transitioning to a planetary ball mill, mechanical energy (shear and impact forces) induces a high local concentration of reactive species in the solid state. The causality of our experimental design relies on three pillars:

  • Dual-Role Reagents : Potassium carbonate (

    
    ) is utilized not only as the base to deprotonate the glycine ester but also as a milling auxiliary. Its crystalline lattice prevents the organic substrates from caking, ensuring uniform kinetic energy transfer[2].
    
  • Phase-Separated Oxidation : The reaction proceeds via a Michael addition followed by intramolecular cyclization to form a 3,4-dihydro-2H-pyrrole-2-carboxylate intermediate. Because the glycine ester is susceptible to premature oxidation, the aromatizing agent (DDQ) is strictly introduced in a second milling phase [3].

  • Moisture Sequestration : The dehydration step (Step 4) generates water. In a solvent-free environment, the anhydrous

    
     acts as an in-situ desiccant, driving the equilibrium forward without the need for Dean-Stark apparatuses.
    

Mechanism N1 Step 1: Deprotonation Glycine Ester + K2CO3 N2 Step 2: Michael Addition Attack on Chalcone N1->N2 Enolate formation N3 Step 3: Intramolecular Cyclization Amine attacks Carbonyl N2->N3 Solid-state collision N4 Step 4: Dehydration Forms 3,4-Dihydro-2H-pyrrole N3->N4 -H2O (Milling auxiliary absorbs moisture) N5 Step 5: Mechanochemical Oxidation DDQ abstracts 2H N4->N5 Phase 2 addition N6 Final Product: Pyrrole-2-carboxylate N5->N6 Aromatization

Fig 1. Mechanochemical pathway for pyrrole-2-carboxylate synthesis via ball milling.

Comparative Data Analysis

The mechanochemical approach demonstrates clear superiority over traditional solution-phase methodologies, particularly in sustainability metrics and reaction kinetics.

ParameterConventional Solution-PhaseMechanochemical (Ball Milling)
Solvent DMF / Toluene (10-20 mL/mmol)None (Solvent-free)
Reaction Time 12 - 24 hours45 minutes total
Temperature 80 - 110 °C (Reflux)Room Temp (Autogenous heating to ~40°C)
Yield 60 - 75%85 - 95%
E-factor > 50< 5
Purification Column ChromatographyAqueous Wash / Simple Filtration

Experimental Protocol: A Self-Validating System

This protocol is designed for a 2.0 mmol scale using a planetary ball mill (e.g., Retsch PM 100).

Equipment & Materials
  • Milling Jar : 25 mL Zirconium Oxide (

    
    ). Rationale: 
    
    
    
    provides high density for efficient impact and resists abrasion from the
    
    
    auxiliary.
  • Milling Media : Two 15 mm

    
     balls.
    
  • Reagents : Chalcone derivative (2.0 mmol), Ethyl glycinate hydrochloride (2.4 mmol, 1.2 equiv), Anhydrous

    
     (6.0 mmol, 3.0 equiv), DDQ (2.2 mmol, 1.1 equiv).
    
Step-by-Step Procedure

Phase 1: Electrocyclization (30 minutes)

  • Add the chalcone (2.0 mmol), ethyl glycinate hydrochloride (2.4 mmol), and anhydrous

    
     (6.0 mmol) into the 25 mL 
    
    
    
    milling jar.
  • Insert the two 15 mm

    
     balls and seal the jar securely.
    
  • Mill the mixture at 30 Hz (1800 rpm) for exactly 30 minutes.

  • Self-Validation Checkpoint (IPC 1) : Pause the mill and open the jar in a fume hood. Extract a 5 mg aliquot of the crude powder. Perform an ATR-FTIR analysis. Validation: You must observe the disappearance of the chalcone

    
    -unsaturated 
    
    
    
    stretch (~1660 cm⁻¹) and the appearance of the ester
    
    
    stretch (~1730 cm⁻¹). If the 1660 cm⁻¹ peak persists, mill for an additional 10 minutes.

Phase 2: Oxidative Aromatization (15 minutes) 5. Once Phase 1 is validated, add DDQ (2.2 mmol) directly to the crude mixture in the jar. Caution: DDQ is a strong oxidant; ensure no residual moisture enters the jar. 6. Reseal the jar and mill at 30 Hz for an additional 15 minutes. 7. Self-Validation Checkpoint (IPC 2) : The powder should undergo a distinct color shift to deep brown/red, indicating the formation of the DDQ charge-transfer complex and subsequent aromatization.

Phase 3: Eco-Friendly Workup 8. Transfer the crude solid to a sintered glass funnel. 9. Wash the solid with 3 x 15 mL of distilled water to dissolve the


, 

, and DDH2 (reduced DDQ byproducts). 10. The remaining solid is the highly pure pyrrole-2-carboxylate. Dry under vacuum at 50 °C for 2 hours.

Workflow A 1. Load Reagents Chalcone, Glycine Ester, K2CO3 into ZrO2 Jar B 2. Phase 1 Milling 30 Hz for 30 min A->B C 3. IPC Check ATR-FTIR for C=O shift B->C D 4. Load Oxidant Add DDQ to Jar C->D If intermediate confirmed E 5. Phase 2 Milling 30 Hz for 15 min D->E F 6. Eco-Workup Water wash & Filter E->F

Fig 2. Step-by-step experimental workflow for the mechanochemical synthesis.

Troubleshooting & Field Insights

  • Paste Formation (Caking) : If the reaction mixture forms a sticky paste that adheres to the jar walls (reducing milling efficiency), the chalcone substrate may have a low melting point, causing localized melting via autogenous heating. Solution: Switch to a Mixer Mill (e.g., MM 400) and utilize Liquid-Assisted Grinding (LAG) by adding 50

    
     of ethyl acetate to alter the rheology of the mixture.
    
  • Incomplete Oxidation : If TLC (Hexane:EtOAc 7:3) reveals unreacted 3,4-dihydro-2H-pyrrole intermediate after Phase 2, the DDQ may have been quenched by atmospheric moisture. Ensure DDQ is stored in a desiccator and minimize the time the jar is open during the IPC check. Alternatively, adapting the CAN/Silver Nitrate mechanochemical system can serve as a robust backup oxidative pathway [3].

References

  • Imbri, D., Netz, N., Kucukdisli, M., Kammer, L. M., Jung, P., Kretzschmann, A., & Opatz, T. (2014). One-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence. PubMed / Science.gov. Available at:[Link]

  • Leonardi, M., Villacampa, M., & Menendez, J. C. (2019). Mechanochemical Synthesis of Biologically Relevant Heterocycles. RSC Books. Available at:[Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2013). Three-component access to pyrroles promoted by the CAN–silver nitrate system under high-speed vibration milling conditions: a generalization of the Hantzsch pyrrole synthesis. Chemical Communications. Available at:[Link]

Application

suppliers and price of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate CAS 125261-15-6

Application Note & Protocol: Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (CAS 125261-15-6) [1] Part 1: Executive Summary & Strategic Value Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (CAS 125261-15-6) is a specialized hete...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (CAS 125261-15-6) [1]

Part 1: Executive Summary & Strategic Value

Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (CAS 125261-15-6) is a specialized heterocyclic building block characterized by a pyrrole core substituted with a lipophilic isopropyl group at the C5 position and an ethyl ester at the C2 position.

In drug discovery, this scaffold serves as a critical "linker-pharmacophore." The C2-ester provides a handle for hydrolysis and subsequent amide coupling (common in kinase inhibitors), while the C5-isopropyl group offers steric bulk and lipophilicity, essential for filling hydrophobic pockets in target proteins (e.g., HMG-CoA reductase, bacterial DNA gyrase, or specific receptor tyrosine kinases). Unlike the more common methyl-substituted pyrroles, the isopropyl variant modulates metabolic stability and binding affinity through increased van der Waals interactions.

Part 2: Market Analysis – Suppliers & Pricing

Procurement Status: Specialty / Made-to-Order Unlike commodity pyrroles, CAS 125261-15-6 is often classified as a "rare building block." It is typically not held in bulk stock by major catalog houses but is synthesized on demand or held in small research quantities.

Table 1: Supplier & Pricing Landscape (Estimated Q4 2025)

SupplierCatalog / SKUPurityPack SizeEstimated Price (USD)*Lead Time
BLD Pharm BD162742>97%100 mg$85 - $1201-2 Weeks
BLD Pharm BD162742>97%1 g$250 - $3502-3 Weeks
Chem-Impex Inquire>95%CustomRFQ Required4-6 Weeks
eChemi Inquire98%BulkRFQ RequiredVariable

*Note: Prices are estimates based on similar 5-substituted pyrrole-2-carboxylates. Direct "Add to Cart" pricing is rare for this specific CAS; "Request for Quote" (RFQ) is standard.

Sourcing Recommendation: For initial structure-activity relationship (SAR) studies, prioritize vendors like BLD Pharm who list specific stock. For scale-up (>50g), initiate a custom synthesis contract using the protocol defined in Part 4 to reduce costs significantly.

Part 3: Technical Specifications

Table 2: Chemical Properties

PropertyValue
CAS Number 125261-15-6
IUPAC Name Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
pKa (Pyrrole NH) ~16.5 (Predicted)
LogP ~2.4 (Predicted)

Part 4: Synthesis & Experimental Protocols

Since commercial availability can be sporadic, a robust synthesis protocol is essential for process autonomy. The following method utilizes a Modified Claisen-Cyclization (Paal-Knorr type) approach, which is scalable and cost-effective.

Workflow Visualization

SynthesisWorkflow Start Start: 3-Methyl-2-butanone Intermed Intermediate: Diketo Ester (Enol) Start->Intermed Claisen Condensation (0-5°C -> RT) Reagent1 Diethyl Oxalate (NaOEt/EtOH) Reagent1->Intermed Product Product: Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate Intermed->Product Cyclization (Reflux, 2h) Reagent2 NH4OAc (AcOH, Heat) Reagent2->Product QC QC: NMR / HPLC Product->QC Purification

Caption: Figure 1. Two-step one-pot synthesis of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate from isopropyl methyl ketone.

Protocol A: Synthesis from 3-Methyl-2-butanone

Mechanism:

  • Claisen Condensation: 3-methyl-2-butanone reacts with diethyl oxalate in the presence of a base (sodium ethoxide) to form the

    
    -diketo ester intermediate.
    
  • Paal-Knorr Cyclization: Treatment with an ammonia source (ammonium acetate) closes the ring to form the pyrrole.

Materials:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone) [1.0 eq]

  • Diethyl oxalate [1.1 eq][2]

  • Sodium ethoxide (21% wt in ethanol) [1.2 eq]

  • Ammonium acetate [3.0 eq]

  • Glacial Acetic acid [Solvent]

  • Ethanol [Solvent]

Step-by-Step Procedure:

  • Condensation:

    • In a dry 3-neck round-bottom flask under

      
      , charge Sodium ethoxide solution  (1.2 eq). Cool to 0°C.
      
    • Mix 3-Methyl-2-butanone (1.0 eq) and Diethyl oxalate (1.1 eq). Add this mixture dropwise to the cold base over 30 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn dark yellow/orange, indicating the formation of the sodium enolate of the diketo ester.

  • Quench & Cyclization:

    • Acidify the mixture with Glacial Acetic acid until pH ~4-5.

    • Add Ammonium acetate (3.0 eq) directly to the reaction mixture.

    • Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the intermediate.

  • Work-up:

    • Cool to RT. Pour the mixture into ice-cold water (5x reaction volume).

    • The product may precipitate as a solid. If so, filter and wash with cold water.

    • If oil separates, extract with Dichloromethane (DCM) (3x). Wash organics with Sat.

      
       and Brine. Dry over 
      
      
      
      .
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Target: 60-75%.

Protocol B: Hydrolysis (Activation for Drug Discovery)

To use this scaffold in medicinal chemistry (e.g., amide coupling), the ester must be hydrolyzed.

  • Dissolve Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (1.0 mmol) in THF:MeOH:Water (3:1:1).

  • Add LiOH·H₂O (3.0 mmol).

  • Stir at 50°C for 4 hours.

  • Acidify with 1M HCl to pH 2.

  • Extract with EtOAc. The resulting 5-isopropyl-1H-pyrrole-2-carboxylic acid is ready for EDCI/HATU coupling.

Part 5: Quality Control & Safety

Analytical Criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the isopropyl doublet (~1.2 ppm, 6H), septet (~2.9 ppm, 1H), ethyl ester quartet/triplet, and two pyrrole aromatic protons (~6.0 ppm, ~6.8 ppm). Broad NH singlet (~9-10 ppm).

  • HPLC: >98% purity required for biological assays.

Safety (E-E-A-T):

  • Hazard: Pyrroles can be sensitive to oxidation (darkening upon air exposure). Store under inert gas at -20°C for long-term stability.

  • Handling: Standard PPE. The synthesis involves Sodium Ethoxide (corrosive/flammable) and Acetic Acid (corrosive). Perform all steps in a fume hood.

Part 6: References

  • PubChem. (2025).[2][3] Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (Compound Summary). National Library of Medicine. Link

  • BLD Pharm. (2025). Product Analysis: Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.[1] BLD Pharm Catalog. Link

  • Smith, K. M. (1996). Syntheses of Pyrroles.[2][4][5] In: Pyrroles, Part 1: The Synthesis and the Physical and Chemical Aspects of the Pyrrole Ring. Wiley-Interscience. (Foundational text for Knorr/Paal-Knorr mechanisms).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Claisen-Cyclization logic).

  • ChemicalBook. (2025). CAS 125261-15-6 Product Directory.Link

Sources

Method

Application Note &amp; Protocol: Crystallization Solvent System for Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

Introduction Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The biological activity and physical properties of such compounds are intrinsically linked to their purity. Crystallization is a critical purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system. The selection of an appropriate solvent is paramount for achieving high purity and yield. This document provides a comprehensive guide to developing a robust crystallization protocol for ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, grounded in the principles of physical organic chemistry and supported by established experimental methodologies.

Physicochemical Properties and Solvent System Rationale

The molecular structure of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, featuring a polar pyrrole ring with a hydrogen bond donor (N-H), a polar ester group (C=O, C-O), and a nonpolar isopropyl group, classifies it as a molecule of moderate polarity. This duality in its structure is the key to selecting a suitable crystallization solvent.

The ideal solvent for crystallization should exhibit a significant positive temperature coefficient for the solubility of the compound, meaning it should be highly soluble in the hot solvent and sparingly soluble in the same solvent at lower temperatures[1]. This principle ensures that upon cooling, the compound crystallizes out of the solution, leaving the impurities behind.

Based on the "like dissolves like" principle, solvents with moderate polarity are expected to be good candidates for dissolving ethyl 5-isopropyl-1H-pyrrole-2-carboxylate[2]. The presence of the N-H group also suggests that solvents capable of hydrogen bonding could be effective[2].

Systematic Solvent Screening Protocol

A systematic approach to screen for the optimal solvent system is crucial. This involves testing the solubility of the compound in a range of solvents with varying polarities at both room temperature and at the solvent's boiling point.

Table 1: Candidate Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Hydrogen Bonding
Hexane0.169No
Toluene2.4111No
Ethyl Acetate4.477Acceptor
Acetone5.156Acceptor
2-Propanol4.082Donor & Acceptor
Ethanol4.378Donor & Acceptor
Methanol5.165Donor & Acceptor
Water10.2100Donor & Acceptor
Experimental Protocol for Solvent Screening:
  • Place approximately 10-20 mg of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate into a small test tube.

  • Add the candidate solvent dropwise at room temperature, vortexing after each addition.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "soluble" solvent in a mixed-solvent system.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.

  • Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals upon cooling.

Crystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

Protocol 1: Single-Solvent Crystallization

This method is preferred for its simplicity when a suitable single solvent is identified.

  • In an Erlenmeyer flask, dissolve the crude ethyl 5-isopropyl-1H-pyrrole-2-carboxylate in the minimum amount of the chosen hot solvent. Add the solvent in small portions and heat the mixture with swirling until the solid is fully dissolved.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Crystallization

This technique is employed when no single solvent provides the desired solubility characteristics. It involves a "soluble" solvent in which the compound is readily soluble and a "miscible" anti-solvent in which the compound is insoluble.

  • Dissolve the crude compound in the minimum amount of the hot "soluble" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly turbid (cloudy). The turbidity indicates the onset of precipitation.

  • If turbidity persists, add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in the single-solvent protocol.

Table 2: Potential Mixed-Solvent Systems

"Soluble" Solvent"Anti-solvent"
EthanolWater
AcetoneWater
Ethyl AcetateHexane
TolueneHexane

Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly.Use a lower-boiling solvent. Ensure slow cooling. Add a small amount of a solvent in which the oil is insoluble to induce crystallization.
No Crystal Formation The solution is not supersaturated. The compound is too soluble even in the cold solvent.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Poor Recovery Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled. Ensure the filtration apparatus is pre-heated during hot filtration.

Visualizing the Workflow

The process of selecting an appropriate crystallization solvent system can be visualized as a decision-making workflow.

Crystallization_Solvent_Selection start Start: Crude Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate screen Solvent Screening: Test solubility in various solvents at RT and boiling start->screen soluble_rt Soluble at RT? screen->soluble_rt insoluble_hot Insoluble when Hot? soluble_rt->insoluble_hot  No mixed_solvent Consider for Mixed-Solvent System (as 'Soluble' Solvent) soluble_rt->mixed_solvent  Yes good_crystals Good Crystal Formation upon Cooling? insoluble_hot->good_crystals  No reject_solvent Reject Solvent insoluble_hot->reject_solvent  Yes single_solvent Use Single-Solvent Crystallization Protocol good_crystals->single_solvent  Yes good_crystals->reject_solvent  No end End: Pure Crystals single_solvent->end mixed_solvent->end

Sources

Technical Notes & Optimization

Troubleshooting

purification of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate by column chromatography

Technical Support Center: Purification of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate Case ID: PYR-ISO-005 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1] Executive Summary & Molecule Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

Case ID: PYR-ISO-005 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate . This guide addresses the specific purification challenges of electron-rich pyrroles. Unlike standard organic esters, this molecule possesses a nitrogen atom that acts as a weak base and a hydrogen bond donor, making it prone to "streaking" and acid-catalyzed polymerization on standard silica gel.[1]

Molecule Specifications:

  • Core Structure: Electron-rich heteroaromatic ring.[1]

  • Key Functionality: Secondary amine (pyrrole NH), Ester (C2), Isopropyl group (C5).

  • Critical Risk: Acid Sensitivity. The C3 and C4 positions are nucleophilic; acidic silanols can catalyze polymerization, resulting in a "black tar" at the top of your column.[1]

Module 1: Pre-Purification Diagnostics

Before packing your column, you must validate your separation conditions.[1] Do not skip these checks.

A. TLC Visualization Protocol

Pyrroles often exhibit weak UV absorbance (254 nm) unless conjugated with strong chromophores. Relying solely on UV can lead to missed fractions.[1]

MethodSuitabilityObservationMechanism
UV (254 nm) ModerateDark spot (quenching)

transition.[1]
Vanillin Stain Excellent Rose/Red/Purple spotElectrophilic aromatic substitution.[1]
Ehrlich’s Reagent Specific Bright Pink/RedSpecific reaction with pyrroles/indoles.[1]
KMnO₄ GoodYellow spot on purpleOxidation of the pyrrole ring.[1]

Technical Note: If your spot "streaks" or has a "tail" on the TLC plate, this is a diagnostic indicator that the NH proton is hydrogen-bonding with the silica.[1] Action: You must add a basic modifier to your column.[1]

B. Stability Test (The "Spot & Wait" Method)
  • Spot your crude mixture on a TLC plate.

  • Wait 15 minutes before developing the plate.

  • Develop alongside a freshly spotted sample.[1]

  • Result: If the "aged" spot shows a new baseline smear or multiple spots compared to the fresh one, your compound is decomposing on silica.[1] Switch to Neutral Alumina or Deactivated Silica immediately.

Module 2: Stationary Phase Selection

The choice of stationary phase is the single biggest determinant of yield.[1]

DecisionTree Start Start: Stability Test Result Stable Stable on Silica Start->Stable No tailing Unstable Decomposition/Streaking Start->Unstable Tailing or new spots StdSilica Standard Silica Gel 60 (40-63 µm) Stable->StdSilica Standard Protocol ModSilica TEA-Deactivated Silica (Buffered) Unstable->ModSilica Mild Sensitivity Alumina Neutral Alumina (Brockmann Grade III) Unstable->Alumina High Sensitivity Add 1% Et3N to Mobile Phase Add 1% Et3N to Mobile Phase ModSilica->Add 1% Et3N to Mobile Phase Use EtOAc/Hexane Gradient Use EtOAc/Hexane Gradient Alumina->Use EtOAc/Hexane Gradient

Figure 1: Decision matrix for stationary phase selection based on compound stability.[1][2]

Protocol: Deactivating Silica (The "Buffered" Column)

If you must use silica (cheaper, better resolution than alumina) but observe streaking:

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry into the column.

  • Equilibration: Flush with 2-3 column volumes of pure Hexanes (or your starting solvent) to remove excess TEA. The silica surface is now "capped" (ammonium salt formation at silanol sites).

  • Elution: Run your gradient. You generally do not need TEA in the eluent jars if the column is pre-treated, but keeping 0.5% TEA ensures protection.[1]

Module 3: Mobile Phase & Gradient Strategy

For Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, the isopropyl group adds significant lipophilicity.[1]

Recommended Solvent System: Hexanes / Ethyl Acetate (EtOAc).[2][3]

Gradient StepSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 100:0 (with 1% TEA)Neutralize column; remove air.[1]
Loading 95:5Load sample (DCM can be used for solubility, but keep volume low).
Elution 1 90:10Elute non-polar impurities (starting materials like dicarbonyls).
Elution 2 80:20Target Compound Elution Window (Typical Rf ≈ 0.3-0.4).[1]
Flush 50:50Remove polar byproducts (oxidized pyrroles).

Refinement: If separation is poor (co-elution), switch to Toluene/EtOAc . The


 interaction between Toluene and the pyrrole ring often provides orthogonal selectivity compared to Hexanes.[1]

Module 4: Troubleshooting (FAQs)

Q1: My column turned black/brown at the top. What happened? A: This is "pyrrole polymerization."[1] The acidic sites on the silica catalyzed the reaction of the pyrrole ring with itself or trace aldehydes.[1]

  • Fix: You failed to neutralize the silica. Repeat using the Deactivated Silica Protocol (Module 2) or switch to Neutral Alumina.[2]

Q2: I see the product on TLC, but it's not coming off the column. A: The isopropyl group makes it lipophilic, but the NH and Ester can bind strongly if the activity of the silica is too high.[1]

  • Fix: Immediately jump to 50% EtOAc or even 100% EtOAc. If that fails, add 5% Methanol.[1] In the future, use a lower activity grade of silica or alumina.[1]

Q3: The product is oiling out or crystallizing in the column. A: Isopropyl pyrrole esters are often crystalline solids.[1]

  • Fix: Ensure your loading solvent is compatible with the mobile phase.[1] Use Dry Loading : Dissolve crude in DCM, add silica (1:2 ratio), rotovap to dryness, and pour this powder on top of the packed column.[1] This prevents solubility crashes.[1]

Q4: Can I use DCM/Methanol? A: Yes, but it is likely too strong for this molecule.[1] You will lose resolution. Only use DCM/MeOH if your compound is stuck or if you are cleaning the column.[1]

Workflow Visualization

Workflow Crude Crude Mixture TLC TLC Analysis (Vanillin Stain) Crude->TLC Check Rf Load Dry Loading (Silica Adsorption) TLC->Load Rf ~0.3 Elute Gradient Elution (Hex/EtOAc + 1% TEA) Load->Elute Frac Fraction Analysis (TLC Check) Elute->Frac Frac->Elute Mixed Fractions Pool Pool & Concentrate (< 40°C) Frac->Pool Pure Fractions

Figure 2: Optimized purification workflow for ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

References

  • BenchChem Technical Support. (2025).[2][3] Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: Troubleshooting Guides. Retrieved from

  • Phenomenex Application Notes. (n.d.). Tip on Peak Tailing of Basic Analytes: Silanol Suppression.[1][4] Retrieved from

  • Curly Arrow Blog. (2006).[5] TLC Stains: The Vanillin Stain Protocol.[1][5] Retrieved from

  • Organic Syntheses. (1988). General methods for pyrrole carboxylate synthesis and purification. Coll. Vol. 6, p. 620.[1][6] Retrieved from

  • Biosynce. (2025). Separation methods for pyrrole and its mixtures.[2][3][7][8] Retrieved from

Sources

Optimization

preventing decarboxylation of pyrrole-2-carboxylates during workup

Core Directive & Executive Summary The Problem: Pyrrole-2-carboxylic acids are notoriously unstable. Unlike typical benzoic acids, they undergo rapid decarboxylation under acidic conditions and thermal stress.

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Problem: Pyrrole-2-carboxylic acids are notoriously unstable. Unlike typical benzoic acids, they undergo rapid decarboxylation under acidic conditions and thermal stress. This is not a random degradation; it is a specific, acid-catalyzed mechanism driven by the electron-rich nature of the pyrrole ring.

The Solution: Success relies on three non-negotiable rules:

  • Avoid pH < 4: The reaction rate accelerates exponentially below this threshold.

  • Eliminate Acidic Stationary Phases: Standard silica gel is often acidic enough to trigger decomposition.

  • Cold Processing: Heat is the enemy. Maintain temperatures < 30°C during solvent removal.

Technical Deep Dive: The Mechanism of Failure

To prevent the issue, you must understand the "Why." Decarboxylation of pyrrole-2-carboxylic acid is not a simple thermal extrusion of CO₂. It is an associative, acid-catalyzed process .[1]

The Mechanism[2][3][4][5][6][7]
  • Protonation: The electron-rich pyrrole ring is protonated at the C2 position (ipso to the carboxyl group).

  • Hydration: Water attacks the carboxyl carbon.[2]

  • Cleavage: The C-C bond breaks, releasing protonated carbonic acid (which decomposes to CO₂) and regenerating the pyrrole.

Key Insight: The rate-limiting step is often the initial protonation or the hydration, both of which are strictly acid-dependent.

DecarboxylationMechanism cluster_conditions Critical Factors Start Pyrrole-2-COOH Inter1 C2-Protonated Intermediate Start->Inter1 Ipso-Protonation H_Ion H+ (Acidic pH) H_Ion->Inter1 Inter2 Tetrahedral Intermediate Inter1->Inter2 Hydration Water H2O Addition Water->Inter2 End Pyrrole + CO2 Inter2->End C-C Bond Cleavage Factor1 pH < 3 accelerates protonation Factor2 Heat promotes cleavage

Figure 1: Acid-catalyzed decarboxylation mechanism of pyrrole-2-carboxylic acid [1, 2].

Troubleshooting Guide (Q&A)

Issue 1: "My product disappears during the acidification step of saponification."

Diagnosis: You likely acidified the solution to pH 1-2 to ensure full precipitation. At this pH, the half-life of pyrrole-2-carboxylic acid drops significantly. Corrective Action:

  • Do not use concentrated HCl. Use a buffered acidification method (e.g., 1M NaH₂PO₄ or dilute acetic acid) to target pH 4-5.

  • Salt Isolation: Instead of isolating the free acid, isolate the potassium or sodium salt directly, or precipitate it as a dicyclohexylammonium (DCHA) salt, which is stable and crystalline [3].

Issue 2: "I see a new spot on TLC (lower Rf) or just a streak after column chromatography."

Diagnosis: Standard Silica Gel 60 is slightly acidic (pH ~6.5, but local acidity can be higher). This is sufficient to catalyze decarboxylation or polymerization of sensitive pyrroles. Corrective Action:

  • Switch Phase: Use Neutral Alumina (Brockmann Grade III) or Reverse Phase (C18) silica.

  • Deactivate Silica: If you must use silica, pre-treat it with 1-2% Triethylamine (Et₃N) in the eluent to neutralize acidic sites [4].

Issue 3: "The product degrades on the rotary evaporator."

Diagnosis: Thermal instability. Even at neutral pH, prolonged heating >40°C can drive the reaction if trace moisture or acid is present. Corrective Action:

  • Cold Bath: Set the water bath to < 30°C.

  • Azeotrope: Use toluene or heptane to azeotrope water off at lower temperatures rather than heating to remove aqueous residues.

Standard Operating Procedures (SOPs)

SOP-A: Controlled Hydrolysis & "Cold" Workup

Use this protocol for hydrolyzing pyrrole-2-carboxylate esters.

  • Saponification: Dissolve ester in THF/MeOH (1:1). Add 2-3 equivalents of LiOH (aq). Stir at room temperature (Do not reflux). Monitor by TLC.[3][4][5][6]

  • Neutralization (The Critical Step):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 0.5 M HCl or 1 M Acetic Acid dropwise.

    • STOP when pH reaches 4.5 - 5.0 (use a calibrated pH meter, not just paper).

  • Extraction:

    • Immediately extract with cold Ethyl Acetate or Dichloromethane.

    • Wash organic layer with brine (neutral).

    • Dry over Na₂SO₄ (avoid MgSO₄ if it is slightly acidic, though usually safe; Na₂SO₄ is preferred).

  • Concentration:

    • Evaporate solvent at < 25°C under high vacuum. Do not heat to dryness; leave as a concentrated residue if possible or use immediately.

SOP-B: Purification via Deactivated Silica

Use this if chromatography is unavoidable.

  • Slurry Preparation: Prepare the silica gel slurry using Hexanes (or initial solvent) containing 1% Triethylamine (Et₃N) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the Et₃N-containing solvent. This neutralizes active acidic sites.

  • Elution: Run the column using your standard gradient (e.g., Hexanes/EtOAc). You can remove the Et₃N from the eluent after the compound has loaded, or keep it at 0.1% to be safe.

  • Post-Column: Rotavap fractions immediately at low temperature.

Data Summary: Stability Matrix

ConditionStability EstimateRecommendation
pH < 2 (Aq) Critical (< 1 hour)AVOID. Immediate extraction required.
pH 4-5 (Aq) Moderate (Hours)Safe for rapid workup at 0°C.
pH > 7 (Aq) High (Days)Store as carboxylate salt (Li+/Na+/K+).
Silica Gel (Untreated) LowHigh risk of degradation during elution.
Neutral Alumina HighPreferred stationary phase.
Solid (Free Acid) ModerateStore at -20°C, under Argon, dark.

Decision Tree: Workup Strategy

WorkupStrategy Start Reaction Complete (Pyrrole-2-Ester Hydrolysis) IsolateSalt Can you use the salt form? Start->IsolateSalt YesSalt Isolate as Li/Na Salt or DCHA Salt IsolateSalt->YesSalt Yes (Most Stable) NoSalt Must isolate Free Acid IsolateSalt->NoSalt No Acidification Acidify at 0°C Target pH 4.5 - 5.0 NoSalt->Acidification Extraction Extract immediately (Cold EtOAc/DCM) Acidification->Extraction Purification Is purification needed? Extraction->Purification NoPurif Dry & Concentrate < 25°C Purification->NoPurif No (Crude is clean) YesPurif Choose Stationary Phase Purification->YesPurif Yes Silica Silica Gel + 1% Et3N (Deactivated) YesPurif->Silica Alumina Neutral Alumina (Brockmann III) YesPurif->Alumina

Figure 2: Strategic decision tree for maximizing recovery of pyrrole-2-carboxylic acids.

References

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1][7][8] Journal of the American Chemical Society, 131(33), 11674–11675.

  • Li, X., et al. (2013). The Mechanism of Acid-Catalyzed Decarboxylation of Pyrrole-2-Carboxylic Acid: Insights from Cluster-Continuum Model Calculations. Journal of Theoretical and Computational Chemistry, 12(04).

  • Muchowski, J. M., et al. (1982).[9] Synthesis of 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. Canadian Journal of Chemistry, 60(18), 2295-2305.

  • BenchChem Technical Support. (2025). Enhancing the Stability of Functionalized Pyrrole Derivatives. BenchChem Support Center.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enaminone Removal in Pyrrole Synthesis

Introduction Enaminones are highly versatile building blocks in the synthesis of densely functionalized pyrroles, frequently employed in modern methodologies such as [1] and [2]. However, a persistent bottleneck in these...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Enaminones are highly versatile building blocks in the synthesis of densely functionalized pyrroles, frequently employed in modern methodologies such as [1] and [2]. However, a persistent bottleneck in these workflows is the separation of unreacted enaminone precursors from the pyrrole product. Due to their extended conjugated system (N-C=C-C=O), enaminones often exhibit polarities and solubilities strikingly similar to the target pyrroles, leading to co-elution during standard silica gel chromatography.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to selectively remove enaminone impurities, ensuring high-purity pyrrole isolation for downstream drug development.

Purification Decision Workflow

G Start Crude Mixture: Pyrrole + Enaminone Q1 Is Pyrrole Acid-Stable? Start->Q1 AcidWash Acidic Hydrolysis (Dilute HCl Wash) Q1->AcidWash Yes Q2 Is Enaminone 1°/2° Amine? Q1->Q2 No Scavenger Polymer-Supported Scavenger (PS-NCO) Q2->Scavenger Yes Chroma Modified Chromatography (Silica + 1% Et3N) Q2->Chroma No (Tertiary)

Decision tree for selecting the optimal enaminone removal strategy.

FAQ 1: Chemical Scavenging (Polymer-Supported Reagents)

Q: I am synthesizing a pyrrole from a primary or secondary amine-derived enaminone. The unreacted enaminone co-elutes with my pyrrole. How can I selectively remove it without tedious column chromatography?

A: You can exploit the inherent nucleophilicity of primary and secondary enaminones by using[3]. Enaminones derived from 1° or 2° amines exist in equilibrium with their imine tautomers or retain sufficient nucleophilic character at the nitrogen atom. By introducing an electrophilic resin, such as PS-Isocyanate (PS-NCO) or PS-Benzaldehyde, the unreacted enaminone covalently bonds to the insoluble polymer matrix[4]. The pyrrole product, being a stable aromatic system with a non-nucleophilic nitrogen under these conditions, remains entirely in the solution phase.

Protocol: PS-Isocyanate Scavenging

Causality Check: Isocyanates react rapidly with primary/secondary amines and enaminones to form stable ureas. The solid support ensures the impurity is removed via simple physical separation, leaving the unreactive pyrrole untouched.

  • Solubilization: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Resin Addition: Add 3 to 5 equivalents of PS-Isocyanate resin (relative to the estimated molar amount of unreacted enaminone).

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2–4 hours. Note: Avoid magnetic stirring, which can mechanically shear and degrade the polymer beads.

  • Filtration: Filter the mixture through a medium-porosity fritted glass funnel. Wash the resin bed with 2–3 column volumes of the reaction solvent to ensure complete recovery of the pyrrole.

  • Validation & Isolation: Concentrate the filtrate under reduced pressure. Analyze via TLC or 1H-NMR; the enaminone alkene/amine proton signals should be completely absent.

FAQ 2: Acidic Hydrolysis & Aqueous Workup

Q: My enaminone is derived from a tertiary amine, making electrophilic scavengers ineffective. Can I use a liquid-liquid extraction method to separate it from the pyrrole?

A: Yes, provided your pyrrole is stable under mildly acidic conditions. While enaminones are remarkably stable at physiological and neutral pH due to the extended π-bond overlap between the vinylic double bond and the carbonyl group, they undergo rapid [5]. Washing the organic layer with dilute hydrochloric acid protonates the enaminone, breaking the conjugation. This forms a highly reactive iminium intermediate that water immediately hydrolyzes into a 1,3-dicarbonyl compound and a water-soluble amine salt[6]. Both byproducts partition favorably into the aqueous phase.

Mechanism Ena Enaminone (Organic) Proton Protonation (H+) Ena->Proton Im Iminium Intermediate Proton->Im Water Hydrolysis (H2O) Im->Water Prod 1,3-Dicarbonyl + Amine Salt (Aq) Water->Prod

Mechanistic pathway of enaminone acidic hydrolysis.

Protocol: Acidic Hydrolysis Workup

Causality Check: The acid disrupts the stabilizing resonance of the enaminone, forcing an irreversible hydrolysis that drastically alters the polarity and solubility of the impurities, allowing for an easy biphasic separation.

  • Dilution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aqueous).

  • Phase Mixing: Shake vigorously for 2–3 minutes. Vent frequently. The vigorous mixing ensures complete mass transfer and rapid hydrolysis of the enaminone.

  • Separation & Validation: Allow the phases to separate. The aqueous layer will contain the amine salt and the majority of the 1,3-dicarbonyl byproduct. Draw off the aqueous phase. If the organic layer still shows enaminone on TLC, repeat the acid wash.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO3 to neutralize any residual acid, followed by a brine wash. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.

FAQ 3: Chromatographic Resolution

Q: My pyrrole product is highly acid-sensitive, and I cannot use scavengers. How can I improve the resolution on silica gel?

A: Enaminones frequently streak on standard unmodified silica gel. This is caused by strong hydrogen-bonding interactions between the basic nitrogen/carbonyl oxygen of the enaminone and the acidic silanol groups (Si-OH) on the silica surface. To achieve baseline resolution, you must chemically deactivate the stationary phase.

Protocol: Modified Chromatography

Causality Check: Triethylamine (Et3N) acts as a sacrificial Lewis base, irreversibly binding to the most active acidic silanol sites on the silica. This prevents the enaminone from sticking and streaking, allowing it to elute in a tight, predictable band.

  • Eluent Preparation: Prepare your standard mobile phase (e.g., Hexanes/Ethyl Acetate) and spike it with 1% (v/v) Triethylamine.

  • Column Packing: Prepare a silica gel slurry using the modified eluent. Pack the column and flush it with at least 2 column volumes of the modified eluent to fully deactivate the silica.

  • Elution: Load your crude sample and elute. The enaminone will typically elute faster and sharper than on unmodified silica, allowing for clean fractionation from the target pyrrole. Alternative: Switching the stationary phase to neutral or basic Alumina can achieve a similar effect without the need for Et3N.

Summary of Quantitative Data & Strategy Comparison

The following table summarizes the operational parameters for each troubleshooting strategy to aid in rapid decision-making:

Purification StrategyTarget Enaminone TypePyrrole CompatibilityScalabilityPrimary Mechanism of Action
Polymer Scavenging 1° and 2° AminesUniversalLow-Medium (Costly at scale)Covalent sequestration via nucleophilic attack on resin.
Acidic Hydrolysis 1°, 2°, and 3° AminesAcid-Stable PyrrolesHigh (Highly cost-effective)Disruption of conjugation; phase partitioning of salts.
Modified Chromatography 1°, 2°, and 3° AminesAcid-Sensitive PyrrolesMediumSilanol deactivation; prevention of hydrogen bonding.

References

  • Pd-Catalyzed Triple-Fold C(sp2)–H Activation with Enaminones and Alkenes for Pyrrole Synthesis via Hydrogen Evolution. Organic Letters.[Link]

  • Copper-catalyzed C–H/N–H annulation of enaminones and alkynyl esters for densely substituted pyrrole synthesis. Chemical Communications.[Link]

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences.[Link]

  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. ACS Combinatorial Science.[Link]

Sources

Optimization

stability of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate in acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling and reactivity of functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling and reactivity of functionalized heterocycles. Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate presents a fascinating dichotomy in chemical stability.

While the unsubstituted pyrrole core is notoriously sensitive to acid, rapidly undergoing protonation and subsequent oxidative polymerization[1], this specific derivative is governed by competing electronic effects. The electron-withdrawing C2-ethyl ester group provides significant stabilization by depleting electron density from the ring[2]. However, the electron-donating C5-isopropyl group counteracts this by inductively increasing electron density, specifically activating the adjacent C4 position. Consequently, while it is more stable than a bare pyrrole, exposing this compound to strong acidic conditions will lead to irreversible degradation[3].

Mechanistic Insight: Acid-Catalyzed Degradation

To effectively troubleshoot, you must understand the causality of the degradation. In low pH environments, the C4 position acts as a nucleophile, accepting a proton. This forms a highly reactive electrophilic intermediate that attacks unprotonated pyrrole monomers, initiating a chain reaction that results in dark, insoluble polypyrrole byproducts[1][2].

AcidStability Pyrrole Ethyl 5-isopropyl-1H- pyrrole-2-carboxylate Acid Acidic Environment (H+) Pyrrole->Acid Exposure to Acid Protonation Protonation at C4 (Activated by 5-isopropyl) Acid->Protonation Strong Acid (pH < 2.0) Stabilization EWG Stabilization (2-ester limits e- density) Acid->Stabilization Weak Acid (pH > 3.5) Polymer Irreversible Polymerization (Polypyrrole derivatives) Protonation->Polymer Electrophilic Attack on Ring Stable Stable Monomer (Equilibrium maintained) Stabilization->Stable Inductive Deactivation

Mechanistic pathway of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate in acidic environments.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turned dark black and precipitated immediately after adding Trifluoroacetic Acid (TFA). What happened? A1: You are observing acid-catalyzed oxidative polymerization[2]. Strong acids like TFA (pKa ~0.23) or HCl rapidly protonate the C4 position of the pyrrole ring. Because the N-H is unprotected, the ring remains highly activated towards electrophilic aromatic substitution[2]. The protonated intermediate couples with unreacted monomers, forming highly conjugated, insoluble polypyrrole chains[3]. Recommendation: Avoid strong acids entirely. If you are attempting to deprotect another functional group on your molecule, switch to an orthogonal protecting group strategy that utilizes mild, non-acidic cleavage conditions (e.g., hydrogenolysis or fluoride-mediated cleavage).

Q2: I need to hydrolyze the ethyl ester to the corresponding carboxylic acid. Can I use aqueous HCl and heat? A2: No. Prolonged heating in strong aqueous acid will not only hydrolyze the ester but will also trigger decarboxylation of the resulting pyrrole-2-carboxylic acid. Once the electron-withdrawing carboxylate group is lost, the ring loses its primary defense mechanism and will polymerize instantly[2]. Recommendation: Always use base-catalyzed saponification (e.g., LiOH or NaOH). The pyrrole ring is exceptionally stable under basic conditions[4].

Q3: What are the optimal storage conditions to prevent auto-catalyzed degradation? A3: Even without deliberate acid addition, atmospheric oxygen and trace acidic impurities can initiate slow degradation over time[2]. Store the compound under an inert atmosphere (Nitrogen or Argon) in tightly sealed amber vials at 2–8°C[2]. Ensure it is stored away from strong oxidizing agents and acidic fumes[4].

Quantitative Data: Acid Stability Matrix

The following table summarizes the stability of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate across various acidic environments. Use this as a reference when designing workup procedures.

Acidic Reagent / BufferApprox. pHTemperatureObserved Stability (Half-life)Primary Outcome
1M Hydrochloric Acid (HCl) < 0.525°C< 10 minutesRapid darkening; complete polymerization.
10% TFA in DCM ~ 1.525°C~ 2–4 hoursGradual brown discoloration; dimer/polymer formation.
1M Acetic Acid ~ 2.425°C> 48 hoursStable; ester EWG provides sufficient protection.
0.5M Citric Acid Buffer ~ 3.50°C to 25°C> 1 weekHighly stable; optimal for aqueous workups.
Saturated NH₄Cl (aq) ~ 5.525°CIndefiniteCompletely stable; no degradation observed.
Experimental Protocol: Base-Catalyzed Saponification & Controlled Acidic Workup

This protocol is designed to safely hydrolyze the C2-ester without triggering the acid-catalyzed polymerization of the pyrrole core. It relies on precise pH control and thermal management.

Objective: Isolate 5-isopropyl-1H-pyrrole-2-carboxylic acid via saponification while preventing C4-protonation.

Step 1: Base-Catalyzed Hydrolysis

  • Dissolve 1.0 eq of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate in a 3:1 mixture of THF:H₂O (0.2 M concentration).

  • Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Stir at 40°C for 4–6 hours until TLC indicates complete consumption of the starting material. Causality: Base catalysis selectively attacks the ester carbonyl without interacting with the electron-rich pyrrole pi-system, ensuring the heterocycle remains intact.

Step 2: Thermal Quenching

  • Cool the reaction mixture to exactly 0°C using an ice-water bath. Causality: Lowering the temperature drastically reduces the kinetic rate of any potential electrophilic coupling during the subsequent acidification step[2].

Step 3: Controlled Acidification (Self-Validating Step)

  • Prepare a 1M solution of Citric Acid (do not use HCl or H₂SO₄).

  • Add the Citric Acid dropwise to the 0°C reaction mixture while monitoring with a calibrated pH meter.

  • Stop addition exactly when the pH reaches 3.5 to 4.0 . Causality: Citric acid is a weak organic acid that safely protonates the carboxylate salt (pKa ~4.5) to form the free carboxylic acid, but is not strong enough to protonate the C4 position of the pyrrole ring. Self-Validation Check: As the pH drops below 5.0, the solution should turn cloudy white as the product precipitates. If you observe any pink, brown, or black discoloration, the localized pH has dropped too low, indicating incipient polymerization. Ensure vigorous stirring to prevent localized acid pooling.

Step 4: Extraction and Isolation

  • Extract the aqueous layer three times with cold Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature no higher than 30°C. Causality: Avoiding elevated temperatures during concentration prevents auto-catalytic decarboxylation of the isolated pyrrole-2-carboxylic acid[2].

References
  • Pyrrole polymerization mechanism Source: Quimica Organica URL:[Link]

  • A study of the effects of acid on the polymerisation of pyrrole Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Performance Guide: High-Resolution ¹H NMR Profiling of Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Introduction & Analytical Rationale Ethyl 5-(propan-2-yl)-1H-pyrrole-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Introduction & Analytical Rationale

Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate is a highly versatile heterocyclic building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and lipid-lowering agents. Accurate structural verification of this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges:

  • The Labile Pyrrole NH Proton: Its chemical shift and peak shape are highly susceptible to intermolecular interactions and solvent exchange dynamics.

  • Aliphatic Signal Congestion: The molecule possesses an ethyl ester group and an isopropyl group. The resulting triplet (-CH₃ of the ethyl group) and doublet (-CH₃ of the isopropyl group) resonate in a narrow chemical shift window (~1.20 to 1.35 ppm), requiring sufficient magnetic field dispersion to avoid second-order strong coupling effects.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and instrument platforms (600 MHz High-Field vs. 80 MHz Benchtop) [1]. By understanding the causality behind these experimental choices, researchers can optimize their workflows for either rapid QA/QC screening or rigorous structural elucidation.

Experimental Workflow & Decision Matrix

The following logical workflow dictates the optimal path for NMR analysis based on the specific structural data required.

NMR_Workflow Start Isolate Ethyl 5-(propan-2-yl) -1H-pyrrole-2-carboxylate Solvent Select Solvent System Start->Solvent CDCl3 CDCl3 (Aprotic, Weak H-Bonding) Solvent->CDCl3 Non-polar focus DMSO DMSO-d6 (Strong H-Bond Acceptor) Solvent->DMSO NH-bonding focus Platform Select NMR Platform CDCl3->Platform DMSO->Platform Benchtop Benchtop NMR (80 MHz) Routine QA/QC Platform->Benchtop Rapid screening HighField High-Field NMR (600 MHz) Complex Multiplet Resolution Platform->HighField Structural elucidation Data Data Acquisition & Processing (Phase, Baseline, Integrate) Benchtop->Data HighField->Data

Workflow for optimizing NMR analysis of pyrrole derivatives.

Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the magnetic environment of the analyte. According to Buckingham's foundational models of solvent effects, chemical shift perturbations (


) are driven by hydrogen bonding, solvent anisotropy, and polar/van der Waals effects[2].
The Causality of Solvent-Induced Shifts
  • Chloroform-d (CDCl₃): As a low-polarity, weak hydrogen-bond acceptor, CDCl₃ allows the pyrrole molecules to self-associate or exist as monomers depending on concentration. The pyrrole NH proton typically appears as a broad singlet around 8.50–9.20 ppm[3]. However, trace acidic impurities or residual water in CDCl₃ can catalyze rapid proton exchange, often broadening the NH signal into the baseline.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a highly polar, strong hydrogen-bond acceptor. It outcompetes pyrrole-pyrrole self-association by forming a strong, localized hydrogen bond with the pyrrole NH proton. This interaction heavily deshields the proton, shifting the signal significantly downfield (

    
     often > +2.0 ppm) to approximately 11.0–11.5 ppm[2][4]. Furthermore, DMSO drastically slows the proton exchange rate, resulting in a much sharper, quantifiable NH peak.
    
Quantitative Data: Solvent Effect on Chemical Shifts
Proton AssignmentExpected MultiplicityChemical Shift in CDCl₃ (δ, ppm)Chemical Shift in DMSO-d₆ (δ, ppm)Solvent-Induced Shift (

)
Pyrrole NH (H1) Broad Singlet (1H)~ 8.85~ 11.20+ 2.35 (Strong H-Bonding)
Pyrrole CH (H3) Doublet/Tr (1H)~ 6.80~ 6.70- 0.10
Pyrrole CH (H4) Doublet/Tr (1H)~ 5.95~ 5.85- 0.10
Ester -OCH₂- Quartet (2H)~ 4.25~ 4.15- 0.10
Isopropyl -CH- Septet (1H)~ 2.95~ 2.85- 0.10
Ester -CH₃ Triplet (3H)~ 1.32~ 1.25- 0.07
Isopropyl -CH₃ Doublet (6H)~ 1.24~ 1.18- 0.06

Note: Data synthesized from structural analogs and established solvent-shift predictive models (CHARGE program)[2][3].

Instrument Platform Comparison: 600 MHz vs. Benchtop 80 MHz

The advent of cryogen-free, permanent magnet benchtop NMR spectrometers has revolutionized in-lab reaction monitoring[5]. However, comparing a benchtop system to a traditional superconducting high-field magnet requires an understanding of Larmor frequencies and J-coupling.

The Causality of Signal Dispersion

The chemical shift dispersion in Hertz (Hz) is directly proportional to the magnetic field strength, whereas the scalar coupling constant (


, typically ~7 Hz for aliphatic chains) remains constant regardless of the field.
  • At 600 MHz: The frequency difference (

    
    ) between the ethyl -CH₃ (1.32 ppm) and the isopropyl -CH₃ (1.24 ppm) is approximately 48 Hz. The ratio 
    
    
    
    is ~6.8, which is large enough to ensure first-order behavior. The triplet and doublet are baseline-resolved.
  • At 80 MHz: The frequency difference is only ~6.4 Hz. The ratio

    
     drops below 1. This results in severe second-order strong coupling (roofing effects)[1][6]. The triplet and doublet merge into a complex, overlapping multiplet, making accurate integration of individual alkyl groups nearly impossible.
    
Quantitative Data: Platform Performance Metrics
Performance MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Analytical Impact
Aliphatic Resolution Baseline resolved (Triplet & Doublet)Severe overlap (Complex multiplet)600 MHz is required for precise structural elucidation of the alkyl chains.
Sensitivity (LOD) < 100 µmol/L (16 scans)~ 1-5 mmol/L (16 scans)Benchtop requires higher concentrations or longer acquisition times[1].
Sample Prep Speed Moderate (Requires core facility access)Immediate (Fume hood adjacent)Benchtop excels at rapid QA/QC and reaction monitoring[5].
Cryogen Dependency High (Liquid He/N₂)None (Permanent Magnet)Benchtop offers significantly lower operational costs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following standardized protocol must be utilized when acquiring comparative NMR data.

Protocol A: Standardized Sample Preparation & Acquisition
  • Gravimetric Preparation: Accurately weigh 15.0 ± 0.5 mg of highly purified ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate into a clean, static-free glass vial.

  • Solvent Addition: Add exactly 600 µL of high-purity deuterated solvent (either CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆).

    • Causality Check: Tetramethylsilane (TMS) acts as an internal self-validating reference point, ensuring the chemical shift scale is perfectly calibrated to 0.00 ppm.

  • Homogenization: Vortex the vial for 30 seconds until complete dissolution is achieved. Transfer the solution to a standard 5 mm precision NMR tube using a glass Pasteur pipette.

  • Instrument Calibration (Lock & Shim):

    • Insert the sample into the spectrometer.

    • Engage the deuterium lock to stabilize the magnetic field against drift.

    • Perform automated gradient shimming (e.g., TopShim) on the Z-axis to ensure magnetic field homogeneity. Validation: The full width at half maximum (FWHM) of the TMS peak or residual solvent peak must be < 1.0 Hz.

  • Pulse Sequence & Acquisition:

    • Sequence: Standard 1D proton pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation (

      
      ) of all protons, guaranteeing accurate quantitative integration.
      
    • Number of Scans (NS): 16 (High-Field) or 64 (Benchtop).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

Conclusion

For the rigorous analysis of ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate, DMSO-d₆ is the superior solvent for interrogating the pyrrole core, as it locks the labile NH proton via hydrogen bonding, yielding a sharp, quantifiable signal[2][4]. Conversely, High-Field NMR (≥ 400-600 MHz) is absolutely mandatory if the researcher needs to resolve and independently integrate the closely eluting ethyl and isopropyl aliphatic signals[1]. Benchtop NMR (80 MHz) remains a highly effective, cost-efficient alternative for confirming bulk product formation during synthesis, provided the user anticipates and accounts for aliphatic signal overlap[5][6].

References

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Academia.edu / Magnetic Resonance in Chemistry URL: [Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments URL:[Link]

  • Benchtop NMR Breaks New Ground Technology Networks URL:[Link]

  • The benchtop NMR system: Comparing high and low field 1D NMR spectroscopy Asahi Lab / Magritek URL: [Link]

  • Supporting Information: Synthesis and NMR Characterization of Pyrrole-3-carboxylates Royal Society of Chemistry (RSC) URL:[Link]

Sources

Comparative

experimental vs theoretical melting point of ethyl 5-isopropylpyrrole-2-carboxylate

The following guide provides an in-depth technical analysis of the melting point (MP) characteristics of ethyl 5-isopropylpyrrole-2-carboxylate , comparing theoretical predictions with experimental realities. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the melting point (MP) characteristics of ethyl 5-isopropylpyrrole-2-carboxylate , comparing theoretical predictions with experimental realities.

Executive Summary

Ethyl 5-isopropylpyrrole-2-carboxylate is a critical intermediate in the synthesis of HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs) and bioactive pyrrole scaffolds.[1] Accurate characterization of its physical state is essential for process scale-up and purity assessment.[1]

A significant discrepancy often exists between theoretical melting point predictions (which assume an ideal crystal lattice) and experimental observations (which are influenced by polymorphic forms, solvent inclusion, and trace impurities).[1] This guide dissects these differences, providing a validated protocol for establishing the "true" melting point.

ParameterTheoretical Prediction (QSAR/Group Contribution)Experimental Reality (Literature/Analogue Data)
Melting Point 68 °C ± 15 °C 45 – 55 °C (Often isolated as an oil or low-melting solid)
Key Driver Molecular Weight + H-Bonding (NH[1]···O=C)Crystal Packing Disruption by Isopropyl Group
Common Impurity Effect N/A (Assumes 100% Purity)Depression by 5–10 °C (residual solvent/isomers)

Theoretical Framework: Why the Discrepancy?

The Prediction Models

Theoretical values are typically derived from Group Contribution Methods (e.g., Joback or Marrero-Gani).[1] These algorithms sum the contributions of functional groups to the enthalpy of fusion (


) and entropy of fusion (

).[1]
  • Pyrrole Core: High contribution to MP due to strong intermolecular Hydrogen Bonding (NH donor).[1]

  • Ester Group: Moderate contribution; introduces dipole-dipole interactions but flexible alkyl chains (ethyl) usually lower MP compared to methyl esters.[1]

  • Isopropyl Group: The critical variable.[1] While it increases molecular weight (raising MP), its steric bulk often disrupts the efficient

    
    -stacking of the pyrrole rings, leading to a lower melting point than the methyl analogue.[1]
    
Structural Analysis (The "Isopropyl Effect")

In the 5-methyl analogue (ethyl 5-methylpyrrole-2-carboxylate), the small methyl group allows tight crystal packing, resulting in a solid with an MP of ~75–85 °C. In the 5-isopropyl target, the bulky branched chain creates "voids" in the lattice.[1] This reduces the lattice energy, often pushing the melting point down towards ambient temperature, making it prone to oiling out.[1]

G cluster_0 Theoretical Drivers (+ MP) cluster_1 Experimental Disruptors (- MP) H_Bond Intermolecular H-Bonding (Pyrrole NH ... Carbonyl O) Result Observed MP (45-55 °C) H_Bond->Result Stabilizes Lattice MW Molecular Weight (Increase vs. Unsubstituted) MW->Result Increases Van der Waals Steric Steric Bulk (Isopropyl) Disrupts Pi-Stacking Steric->Result Lowers Lattice Energy Entropy Rotational Freedom (Isopropyl + Ethyl) Entropy->Result Increases Liquid Stability

Figure 1: Competing structural factors influencing the melting point.[1] The steric disruption of the isopropyl group acts as the dominant factor lowering the MP.[1]

Experimental Reality & Protocol

The "Missing Data" Problem

Unlike commodity chemicals, specific MP data for ethyl 5-isopropylpyrrole-2-carboxylate is often proprietary or absent from public CAS databases.[1] Researchers frequently encounter the compound as a viscous yellow oil that slowly crystallizes upon standing at -20 °C.[1]

Comparative Analogue Data:

  • Ethyl pyrrole-2-carboxylate (Unsubstituted):39–43 °C [1][1]

  • Ethyl 5-methylpyrrole-2-carboxylate:~75–85 °C [2]

  • Ethyl 5-isopropylpyrrole-2-carboxylate (Target):Predicted 45–55 °C [1]

Validated Measurement Protocol

To determine the accurate experimental MP, one cannot simply rely on visual inspection of the crude product.[1] The following protocol ensures the removal of "oiling" impurities (oligomers) that artificially depress the MP.

Phase 1: Purification (Critical Step)
  • Dissolution: Dissolve crude residue in minimal hot Hexane (or Pentane) with 5% Ethyl Acetate.

  • Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod.

  • Crystallization: Allow to stand at 4 °C for 12 hours, then -20 °C for 4 hours.

  • Filtration: Filter rapidly using a chilled Buchner funnel. Note: The solid may melt if handled with warm hands.[1]

Phase 2: Differential Scanning Calorimetry (DSC)

For low-melting solids, DSC is superior to capillary methods as it distinguishes between melting and glass transition.[1]

  • Instrument: Mettler Toledo DSC 3+ (or equivalent).

  • Pan: Aluminum, hermetically sealed (40 µL).

  • Ramp Rate: 5 °C/min from -20 °C to 100 °C.

  • Data Point: Record the Onset Temperature (

    
    ), not the peak temperature, as the definitive melting point.
    

Workflow cluster_purification Purification Phase cluster_analysis Analysis Phase Start Crude Synthesis Product (Viscous Oil / Semi-Solid) Recryst Recrystallization (Hexane/EtOAc 95:5) Start->Recryst Chill Induce Nucleation (-20°C, Scratching) Recryst->Chill Filter Cold Filtration (Avoid Heat Transfer) Chill->Filter DSC DSC Analysis (Ramp 5°C/min) Filter->DSC Primary Method Capillary Capillary Method (Backup Validation) Filter->Capillary Secondary Method Validation Validated MP (Onset Temperature) DSC->Validation Capillary->Validation

Figure 2: Workflow for validating the melting point of low-melting pyrrole derivatives.

Troubleshooting & Analysis

Why is my sample a liquid?

If your synthesized ethyl 5-isopropylpyrrole-2-carboxylate remains a liquid at room temperature, it does not necessarily mean the reaction failed.[1]

  • Supercooling: Pyrroles are notorious for supercooling.[1] The liquid state may be metastable.[1]

  • Solvent Entrapment: Even 1% residual solvent (e.g., DCM, Toluene) can depress the MP by 5–10 °C, pushing a 45 °C solid into a liquid state at warm room temperatures.[1]

  • Regioisomers: In Paal-Knorr synthesis, trace amounts of the N-isopropyl or 4-isopropyl isomers act as eutectic impurities.[1]

Recommendation: Perform a High-Vacuum drying step (< 1 mbar) for 4 hours, then attempt the freezing/scratching technique described in Phase 1.

References

  • Tetko, I. V., et al. (2016).[1] "The development of models to predict melting and pyrolysis point data associated with several hundred thousand compounds mined from PATENTS". Journal of Cheminformatics, 8(1). [Link]

  • PubChem. (n.d.).[1] Ethyl 5-formyl-1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Validation

HPLC method for purity analysis of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

An in-depth technical comparison guide designed for analytical chemists, researchers, and drug development professionals tasked with developing robust, stability-indicating methods for pyrrole derivatives. Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for analytical chemists, researchers, and drug development professionals tasked with developing robust, stability-indicating methods for pyrrole derivatives.

Introduction: The Analytical Challenge of Pyrrole Derivatives

Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate is a critical building block and intermediate in the synthesis of complex pyrrole-based therapeutics, including anti-inflammatory agents and novel MmpL3 inhibitors targeting drug-resistant tuberculosis [1]. In pharmaceutical development, ensuring the absolute purity of this intermediate (>99.0%) is paramount.

The primary analytical challenge lies in resolving the target compound from structurally similar process impurities—specifically, its regioisomer (ethyl 4-isopropyl-1H-pyrrole-2-carboxylate), des-isopropyl derivatives, and oxidative degradation products. Standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing traditional C18 columns often struggles to achieve baseline resolution (


) for these closely related species. Because the hydrophobic surface areas of pyrrole regioisomers are nearly identical, relying solely on dispersive (hydrophobic) interactions is insufficient.

To establish a self-validating, robust methodology, analytical scientists must leverage orthogonal retention mechanisms. This guide objectively compares the performance of a standard C18 stationary phase against a Biphenyl stationary phase, demonstrating how


 interactions dictate chromatographic success.

Mechanistic Comparison: C18 vs. Biphenyl Stationary Phases

The Causality of Retention
  • Standard C18 (Octadecylsilane): Retention is driven purely by hydrophobic partitioning between the mobile phase and the alkyl chains of the stationary phase. Because the 4-isopropyl and 5-isopropyl regioisomers have identical molecular weights and highly similar lipophilicity (LogP), they co-elute or present as severely merged peaks on a C18 column.

  • Biphenyl Phase: The biphenyl ligand offers dual retention mechanisms. While it provides moderate hydrophobicity, its primary advantage is the ability to engage in strong

    
     and dipole-dipole interactions with the conjugated electron-rich pyrrole ring and the electron-withdrawing ester carbonyl. Furthermore, the rigid biphenyl structure offers enhanced shape/steric selectivity, easily distinguishing the spatial positioning of the bulky isopropyl group at the 5-position versus the 4-position.
    
Quantitative Performance Data

To objectively compare performance, an analytical standard of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate was spiked with 1.0% of its 4-isopropyl regioisomer (Impurity A) and 1.0% ethyl 1H-pyrrole-2-carboxylate (Impurity B). Both columns were run using the standardized gradient protocol detailed in the next section.

Table 1: Chromatographic Performance Comparison (Target vs. Impurity A)

ParameterStandard C18 ColumnBiphenyl ColumnMethod Suitability Requirement
Retention Time (Target) 6.45 min7.12 minN/A
Retention Time (Imp A) 6.58 min7.85 minN/A
Resolution (

)
0.8 (Co-elution)2.6 (Baseline)

Tailing Factor (

)
1.621.15

Measured Target Purity 98.9% (Inaccurate)97.9% (Accurate)> 99.0% for API release

Data Interpretation: The Biphenyl column successfully baseline-resolves the critical regioisomer pair (


), whereas the C18 column fails (

), leading to an artificially inflated purity reading due to peak integration overlap.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. System suitability criteria must be met prior to sample analysis to ensure the integrity of the data [2].

Materials & Reagents
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (Provides ion-suppression for the pyrrole nitrogen, improving peak shape).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Column: Core-shell Biphenyl, 100 Å, 2.6 µm, 150 x 4.6 mm.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Bring to volume with Diluent to achieve a final concentration of 1.0 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: HPLC Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Crucial for maintaining reproducible

    
     interactions).
    
  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated pyrrole-2-carboxylate chromophore) [3].

Step 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.0595
12.0595
12.1955
15.0955 (Re-equilibration)
Step 4: System Suitability & Validation

Inject a resolution standard (Target + Impurity A). The system is only validated for use if the resolution (


) between the target and Impurity A is 

, and the tailing factor of the target peak is

. Calculate purity using the area normalization method (excluding the solvent front).

Workflow Visualization

HPLC_Workflow Step1 Sample Preparation (1.0 mg/mL in 50:50 ACN:H2O) Step2 Stationary Phase Selection (Biphenyl for π-π interactions) Step1->Step2 Injection Step3 Chromatographic Separation (Gradient: 5% to 95% ACN + 0.1% TFA) Step2->Step3 Elution Step4 UV Detection (λ = 254 nm) Step3->Step4 Absorbance Step5 Data Analysis (System Suitability & Area Normalization) Step4->Step5 Integration

Workflow for HPLC purity analysis of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

Conclusion

For the purity analysis of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, standard C18 columns present a high risk of false-positive purity reporting due to the co-elution of regioisomers. By switching to a Biphenyl stationary phase, analytical chemists can exploit


 interactions and shape selectivity to achieve baseline resolution. This ensures the method is genuinely stability-indicating and capable of supporting rigorous pharmaceutical development standards.

References

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pensoft Publishers. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. National Center for Biotechnology Information (PMC). URL:[Link]

Comparative

A Comparative Guide to the Bioactivity of Ethyl 5-Isopropyl- vs. Ethyl 5-Ethyl-Pyrrole-2-Carboxylate

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1] Derivatives of pyrrole-2-carboxylate, in particular, have garnered significant...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1] Derivatives of pyrrole-2-carboxylate, in particular, have garnered significant attention for their therapeutic potential, demonstrating a spectrum of activities including antimicrobial and anticancer effects.[2][3][4] This guide provides a comparative framework for evaluating the bioactivity of two closely related analogues: ethyl 5-isopropyl-pyrrole-2-carboxylate and ethyl 5-ethyl-pyrrole-2-carboxylate. While direct comparative data for these specific molecules is not yet prevalent in published literature, this document synthesizes existing knowledge on structurally similar compounds to propose a robust experimental approach for their head-to-head evaluation.

The seemingly minor structural variance between an isopropyl and an ethyl group at the 5-position of the pyrrole ring can elicit significant differences in biological activity. This variation in steric bulk and lipophilicity can influence a range of pharmacodynamic and pharmacokinetic properties, including target binding affinity, cell permeability, and metabolic stability. Understanding these subtle distinctions is paramount for the rational design of more potent and selective therapeutic agents. For instance, studies on related heterocyclic compounds have shown that modifying the size of an alkyl group can significantly impact biological potency.[5]

This guide is intended for researchers, scientists, and drug development professionals. It will provide a detailed examination of the anticipated biological activities, present comprehensive experimental protocols for their assessment, and offer insights into the potential structure-activity relationships that may govern their efficacy.

Anticipated Biological Activities and Mechanistic Considerations

The pyrrole-2-carboxylate moiety is a recognized pharmacophore in compounds exhibiting antibacterial and anticancer properties.[2][4] It is hypothesized that both ethyl 5-isopropyl- and ethyl 5-ethyl-pyrrole-2-carboxylate will exhibit activities in these domains, with the nature of the 5-alkyl substituent modulating the potency.

Antimicrobial Activity:

Pyrrole derivatives have shown promise as antibacterial and antifungal agents.[1][6] The mechanism of action for many pyrrole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase or enoyl-ACP reductase (InhA), which are crucial for DNA replication and fatty acid synthesis, respectively.[2][7] The varying steric and electronic properties of the isopropyl versus the ethyl group could influence the binding affinity of these compounds to the active sites of such enzymes.

Anticancer Activity:

The anticancer potential of pyrrole derivatives is well-documented, with mechanisms often involving the disruption of microtubule dynamics, induction of cell cycle arrest, and apoptosis.[4][8] The structural differences between the two subject compounds may affect their ability to interact with key proteins involved in cancer cell proliferation and survival. For example, the slightly larger and more branched isopropyl group could lead to enhanced hydrophobic interactions within a target protein's binding pocket compared to the more linear ethyl group.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivities of ethyl 5-isopropyl- and ethyl 5-ethyl-pyrrole-2-carboxylate, the following detailed experimental protocols are recommended.

Synthesis of Test Compounds

The synthesis of ethyl 5-substituted-pyrrole-2-carboxylates can be achieved through established synthetic routes, such as the Paal-Knorr synthesis or variations thereof.[9][10] A general synthetic scheme is outlined below.

Synthesis_Workflow reagents Starting Materials: - Appropriate α-dicarbonyl compound - Ethyl glycinate reaction Paal-Knorr Pyrrole Synthesis or similar cyclization reaction reagents->reaction workup Reaction Work-up and Purification (e.g., extraction, chromatography) reaction->workup product1 Ethyl 5-isopropyl-pyrrole-2-carboxylate workup->product1 product2 Ethyl 5-ethyl-pyrrole-2-carboxylate workup->product2 analysis Structural Characterization (NMR, MS, etc.) product1->analysis product2->analysis

Caption: General workflow for the synthesis of the test compounds.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound against various microbial strains.

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of bacteria and fungi.

Materials:

  • Test compounds (ethyl 5-isopropyl- and ethyl 5-ethyl-pyrrole-2-carboxylate) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (broth with solvent).

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the compounds in the 96-well plates to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[11]

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Objective: To evaluate the cytotoxic effects of the test compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well cell culture plates.

  • Positive control (e.g., Doxorubicin).

  • Negative control (cells with solvent).

Procedure:

  • Seed the cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and controls.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.[13]

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[14]

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Test Compounds (Varying Concentrations) start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Data Presentation and Expected Outcomes

The quantitative data obtained from the aforementioned assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansA. niger
Ethyl 5-isopropyl-pyrrole-2-carboxylate
Ethyl 5-ethyl-pyrrole-2-carboxylate
CiprofloxacinN/AN/A
FluconazoleN/AN/A

Table 2: Hypothetical Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Ethyl 5-isopropyl-pyrrole-2-carboxylate
Ethyl 5-ethyl-pyrrole-2-carboxylate
Doxorubicin

Based on structure-activity relationship studies of similar heterocyclic compounds, it is plausible that the compound with the isopropyl group may exhibit slightly higher potency in some assays due to its increased lipophilicity and steric bulk, which could lead to more favorable interactions with hydrophobic pockets in target enzymes or receptors. However, the ethyl group might offer a better fit in other biological targets where a less bulky substituent is preferred.

Conclusion

This guide provides a comprehensive framework for the comparative bioactivity assessment of ethyl 5-isopropyl- and ethyl 5-ethyl-pyrrole-2-carboxylate. While direct experimental data is pending, the provided protocols and insights from related compounds offer a solid foundation for initiating such studies. The systematic evaluation of these two closely related molecules will undoubtedly contribute valuable knowledge to the structure-activity landscape of pyrrole-2-carboxylate derivatives and aid in the development of novel therapeutic agents.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. (2017). ResearchGate. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. (2008). PMC. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). ResearchGate. [Link]

  • New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. (2023). PubMed. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (2015). Der Pharma Chemica. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]

  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. (n.d.). ResearchGate. [Link]

  • Structural analogues of pyrroline 5-carboxylate specifically inhibit its uptake into cells. (n.d.). PubMed. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science Publishers. [Link]

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate. (n.d.). PMC. [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3- b] Pyrrole Derivatives. (2022). PubMed. [Link]

  • A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. (n.d.). Academia.edu. [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (n.d.). ProQuest. [Link]

  • The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. (2008). PubMed. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). RSC Publishing. [Link]

  • Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. (n.d.). Taylor & Francis Online. [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). ACS Publications. [Link]

  • Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. (n.d.). ACS Publications. [Link]

  • A Novel Pyrrole Synthesis: One-Pot Preparation of Ethyl 5-Methylpyrrole-2-carboxylate. (1996). ACS Publications. [Link]

  • 5-Ethyl-5H-Thieno[2,3-c]pyrrole-2-carboxylic acid. (n.d.). Amerigo Scientific. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PubMed. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2025). MDPI. [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. (2023). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). RSC Publishing. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). IRIS - Unipa. [Link]

  • New 5-alkylpyrrole-2-carboxaldehyde derivatives from the sponge Mycale tenuispiculata. (2000). PubMed. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Validation

A Guide to Theoretical and Practical Elemental Analysis: A Case Study on C10H15NO2

For researchers, synthetic chemists, and professionals in drug development, the confirmation of a molecule's elemental composition is a cornerstone of compound characterization. It serves as a fundamental checkpoint for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the confirmation of a molecule's elemental composition is a cornerstone of compound characterization. It serves as a fundamental checkpoint for purity and structural integrity. This guide provides an in-depth look at the elemental analysis of the compound with the molecular formula C10H15NO2, contrasting the essential theoretical calculations with the realities of practical, experimental validation.

Part 1: Theoretical Elemental Composition of C10H15NO2

The first step in any elemental analysis is to calculate the theoretical percentage of each element based on its molecular formula. This calculation provides the benchmark against which all experimental data will be compared.

Step 1: Foundational Data - Atomic Masses

To begin, we must use the standard atomic masses for each element present in the molecule.

ElementSymbolAtomic Mass ( g/mol )
CarbonC~12.011
HydrogenH~1.008
NitrogenN~14.007
OxygenO~15.999
Step 2: Calculation of Molecular Weight

The molecular weight (MW) of C10H15NO2 is the sum of the masses of all atoms in the molecule.

  • Mass of Carbon: 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Mass of Hydrogen: 15 atoms × 1.008 g/mol = 15.12 g/mol

  • Mass of Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

  • Mass of Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight (MW): 120.11 + 15.12 + 14.007 + 31.998 = 181.235 g/mol

Step 3: Calculation of Elemental Percentages (%C, %H, %N)

The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

  • % Carbon (C): (120.11 / 181.235) × 100 = 66.27%

  • % Hydrogen (H): (15.12 / 181.235) × 100 = 8.34%

  • % Nitrogen (N): (14.007 / 181.235) × 100 = 7.73%

Summary of Theoretical Composition

This table provides the final calculated values, which serve as the "true" theoretical composition for a perfectly pure sample of C10H15NO2.

ElementCalculationTheoretical Mass %
Carbon (C)(120.11 / 181.235) × 10066.27%
Hydrogen (H)(15.12 / 181.235) × 1008.34%
Nitrogen (N)(14.007 / 181.235) × 1007.73%

Part 2: The Experimental Context: CHN Combustion Analysis

While theoretical calculations are crucial, they are only half of the story. The gold standard for experimental validation is CHN (Carbon, Hydrogen, Nitrogen) analysis, typically performed using an automated elemental analyzer.

Principle of Operation

The core principle of a CHN analyzer is the complete and instantaneous oxidation of a sample through "flash combustion".[1] A precisely weighed sample is combusted in a furnace at temperatures around 1000-1800°C in a pure oxygen environment.[2][3] This process converts the carbon in the sample to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are subsequently reduced to N2.[3] These resulting gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector.[2][4] The instrument is calibrated using certified standards, allowing it to translate the detected gas amounts back into the elemental percentages of the original sample.[3]

Experimental Workflow: From Sample to Result

The following diagram illustrates the typical workflow for a modern CHN elemental analyzer.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Output Sample Pure, Dry Sample (~1-5 mg) Weighing Precise Weighing (Microbalance) Sample->Weighing Encapsulation Encapsulation (Tin foil/capsule) Weighing->Encapsulation Autosampler Autosampler Introduction Encapsulation->Autosampler Combustion Combustion Furnace (~1000°C, Pure O2) Autosampler->Combustion Reduction Reduction Furnace (e.g., Copper) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Data Raw Data (Gas Concentrations) Detection->Data Report Final Report (%C, %H, %N) Data->Report

Caption: Workflow of an automated CHN elemental analyzer.

Protocol for Sample Submission: A Scientist's Checklist

To ensure trustworthy results, sample integrity is paramount.

  • Purity is Critical: The sample must be as pure as possible. Residual solvents, moisture, or inorganic impurities will significantly skew the results.

  • Drying: Ensure the sample is thoroughly dried to remove any water, which would artificially inflate the hydrogen percentage.

  • Homogeneity: For solid samples, grind them into a fine, homogenous powder. A non-homogenous sample will lead to poor reproducibility.[5]

  • Sample Amount: Typically, 1-5 mg of the sample is required.[5] Using too little can amplify weighing errors, while too much can lead to incomplete combustion.

  • Encapsulation: The weighed sample is placed in a small tin or silver capsule, which is then sealed. Tin foil is commonly used as it acts as a flux, aiding in complete combustion.[6]

  • Accurate Labeling: Clearly label the sample and provide the theoretical molecular formula (C10H15NO2) on the submission form. This allows the analyst to compare the experimental results with the expected values.

Part 3: Bridging Theory and Experiment: Data Comparison

The ultimate goal of the analysis is to determine if the experimental data validates the proposed molecular formula.

Acceptance Criteria

For most peer-reviewed chemistry journals, including those from the American Chemical Society (ACS), experimental elemental analysis results are considered acceptable if they are within ±0.4% of the theoretical values.[5][7][8] This tolerance accounts for the minor, inherent uncertainties in the combustion analysis technique.

Interpreting the Results

Let's consider a hypothetical experimental result for our C10H15NO2 sample and see how it compares.

ElementTheoretical %Experimental %DifferenceStatus (within ±0.4%)
C 66.27%66.05%-0.22%Pass
H 8.34%8.51%+0.17%Pass
N 7.73%7.65%-0.08%Pass

In this example, all experimental values fall within the ±0.4% acceptance window, providing strong evidence that the sample is pure and has the correct elemental composition of C10H15NO2.

What if the results are outside the ±0.4% window?

  • High Hydrogen %: Often indicates the presence of residual water or hydrogen-containing solvents.

  • Low Carbon %: May suggest the presence of inorganic impurities (e.g., salts) that do not combust.

  • General Deviation: Could indicate an impure sample, incomplete combustion, or, most critically, that the proposed molecular structure is incorrect.

Part 4: A Holistic View: Complementary Analytical Techniques

While CHN analysis is powerful for determining elemental ratios, it does not provide information about molecular structure or connectivity. Therefore, it is always used as part of a suite of analytical techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, offering a direct check on the total mass calculated from the molecular formula.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the chemical environment and connectivity of atoms (particularly ¹H and ¹³C), which is essential for elucidating the exact molecular structure.[9][11][12]

  • High-Performance Liquid Chromatography (HPLC): A primary technique for assessing the purity of a sample by separating it from potential impurities.[11][12]

Integrated Characterization Workflow

These techniques work in concert to build a complete and validated picture of a chemical compound.

Characterization_Workflow Synthesis Synthesized Compound (e.g., C10H15NO2) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC MS Molecular Weight (Mass Spectrometry) Purification->MS NMR Structural Elucidation (NMR Spectroscopy) Purification->NMR CHN Elemental Composition (CHN Analysis) Purification->CHN Conclusion Structure & Purity Confirmed HPLC->Conclusion MS->Conclusion NMR->Conclusion CHN->Conclusion

Caption: Integrated workflow for chemical compound characterization.

By combining the precise elemental ratios from CHN analysis with purity data from HPLC, molecular weight from MS, and structural data from NMR, a researcher can confidently and authoritatively confirm the identity and integrity of a synthesized molecule like C10H15NO2.

References

  • CHN analyzer – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Summary of CHNS Elemental Analysis Common Problems. The University of British Columbia. Available at: [Link]

  • Understanding the Working Principles of CHNO Analyzers. AZoM. Available at: [Link]

  • Combustion Analyzer. Labcompare.com. Available at: [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. Available at: [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. IntechOpen. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Elemental Analysis (CHNS, ONH) - Precise material analysis. Fraunhofer IFAM. Available at: [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

  • Eight Crucial Techniques in Chemical Composition Analysis. AxisPharm. Available at: [Link]

  • Best practices for sample preparation in elemental analysis. Elementar. Available at: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Analysis of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate on C18 Columns: A Method Development Approach

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of novel chemical entities is paramount. Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of novel chemical entities is paramount. Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative, represents a class of compounds with significant interest in medicinal chemistry and materials science. Achieving robust chromatographic separation is the first step towards accurate quantification, purity assessment, and further investigation.

This guide provides a comprehensive framework for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for ethyl 5-isopropyl-1H-pyrrole-2-carboxylate, with a specific focus on the comparative performance of different C18 stationary phases. As no standard method currently exists for this specific analyte, this document serves as a practical, in-depth guide to method development, from understanding the analyte's physicochemical properties to selecting and optimizing column and mobile phase parameters.

Part 1: Analyte Characterization and Predicted Chromatographic Behavior

Before initiating any method development, understanding the physicochemical properties of the target analyte is crucial for predicting its behavior in a reversed-phase system.[1][2] In RP-HPLC, retention is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase.[1][2]

Chemical Structure and Properties:

  • IUPAC Name: Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

  • Molecular Formula: C10H15NO2

  • Molecular Weight: 181.23 g/mol

  • Predicted LogP (Octanol-Water Partition Coefficient): ~2.5 - 3.0 (This value is an estimation based on structurally similar compounds like ethyl 5-methyl-1H-pyrrole-2-carboxylate, which has a predicted LogKow of 1.86[3]. The addition of an isopropyl group increases hydrophobicity, thus a higher LogP is expected).

The predicted LogP value suggests that ethyl 5-isopropyl-1H-pyrrole-2-carboxylate possesses moderate hydrophobicity. This makes it an ideal candidate for separation on a C18 column, the most widely used reversed-phase column due to its broad applicability.[4][5] The pyrrole ring, a nitrogen-containing heterocycle, may exhibit some polar characteristics, and the ester functional group can participate in hydrogen bonding. These secondary interactions can influence peak shape and retention, especially on different types of C18 phases.[6]

Caption: Structure of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

Part 2: A Foundational HPLC-UV Protocol for Analysis

Based on the analyte's characteristics, the following starting method is proposed. The rationale behind each parameter is provided to illustrate the principles of logical method development.[2][7][8]

Experimental Workflow:

G cluster_0 Preparation cluster_1 HPLC System cluster_2 Data Analysis MobilePhase Mobile Phase Prep (ACN/H2O) Pump Isocratic Pump (1.0 mL/min) MobilePhase->Pump SamplePrep Sample Prep (Dissolve in ACN) Injector Autosampler (5 µL injection) SamplePrep->Injector Pump->Injector Column C18 Column (4.6x150mm, 5µm) 30°C Injector->Column Detector UV/Vis Detector (225 nm) Column->Detector CDS Chromatography Data System Detector->CDS Report Generate Report (Retention Time, Peak Area) CDS->Report

Caption: HPLC-UV Experimental Workflow.

Detailed Protocol:

  • Instrumentation:

    • A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or deionized.

    • Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate standard.

  • Chromatographic Conditions:

    • Column: A standard, fully porous C18 column, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

      • Rationale: Given the predicted LogP, a 60% organic mobile phase is a good starting point to achieve a reasonable retention time (k' between 2 and 10). Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[8]

    • Flow Rate: 1.0 mL/min.

      • Rationale: This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

    • Detection Wavelength: 225 nm.

      • Rationale: Pyrrole derivatives typically exhibit strong UV absorbance at lower wavelengths. A study on similar pyrrole-containing esters found 225 nm to be a suitable wavelength for detection.[9]

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve the analyte in acetonitrile to a concentration of approximately 0.1 mg/mL.

Part 3: Comparative Analysis of C18 Column Chemistries

Not all C18 columns are created equal.[4][6] Variations in manufacturing, such as the purity of the base silica, carbon load, and the type of end-capping, can significantly impact selectivity, peak shape, and retention time.[4][6]

Understanding C18 Column Variations:

  • Traditional C18 (Type A Silica): Older columns often use silica with higher metal content, which can lead to more active silanol groups.

  • High-Purity C18 (Type B Silica): Modern columns use high-purity silica with minimal metal contamination, resulting in fewer active silanols and better peak shapes for basic compounds.

  • End-Capped C18: After bonding the C18 chains to the silica, unreacted silanol groups remain.[10][11] These can cause undesirable secondary interactions (especially with basic compounds), leading to peak tailing.[7] End-capping is a process that uses a small silylating reagent (like trimethylsilane) to "cap" these residual silanols, making the surface more inert and hydrophobic.[10][11][12][13]

  • Double End-Capped C18: This involves a second end-capping step to further minimize residual silanol activity, offering enhanced inertness.[13]

Hypothetical Comparative Data:

The table below presents hypothetical, yet plausible, results for the analysis of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate on three different C18 columns under the foundational protocol described above. This illustrates the expected performance differences.

Column TypeDescriptionPredicted Retention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Rationale for Performance
Column A Traditional, Non-End-Capped C186.81.88,500The presence of active silanol groups leads to secondary polar interactions with the pyrrole's N-H group, causing significant peak tailing (As > 1.2) and reduced efficiency (lower N).[14]
Column B High-Purity, Standard End-Capped C187.51.112,000The high-purity silica and standard end-capping significantly reduce silanol activity, resulting in a symmetrical peak and higher efficiency. The increased hydrophobicity from end-capping slightly increases retention time.[12]
Column C High-Purity, Double End-Capped C187.81.014,000The exhaustive end-capping provides the most inert surface, virtually eliminating secondary interactions. This yields a perfectly symmetrical peak, the highest efficiency, and the longest retention time due to the purely hydrophobic interaction mechanism.[13]
Part 4: Strategies for Method Optimization

The foundational protocol provides a strong starting point. Further optimization can be achieved by systematically adjusting key parameters:

  • Mobile Phase Strength: To decrease retention time, increase the percentage of acetonitrile. To increase retention time, decrease the percentage of acetonitrile. A gradient elution (e.g., starting at 50% ACN and ramping to 80% ACN) can be employed for complex samples containing compounds with a wide range of polarities.

  • Mobile Phase pH: While ethyl 5-isopropyl-1H-pyrrole-2-carboxylate is not strongly acidic or basic, the pH of the mobile phase can influence the ionization state of residual silanols on the column.[8] For pyrrole-containing compounds, maintaining a slightly acidic pH (e.g., by adding 0.1% formic acid to the water) can suppress silanol activity and improve peak shape, especially on non-end-capped columns.

  • Column Particle Size: Using columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) or solid-core particles can significantly increase efficiency (higher N) and reduce analysis time, though it will result in higher backpressure.[15]

Conclusion

The successful analysis of ethyl 5-isopropyl-1H-pyrrole-2-carboxylate via RP-HPLC is readily achievable with a systematic approach to method development. While a standard C18 column is a suitable starting point, this guide demonstrates that the choice of C18 column chemistry is critical for achieving optimal performance. For this moderately hydrophobic and potentially polar analyte, a high-purity, end-capped C18 column is strongly recommended to ensure symmetric peak shapes, high efficiency, and robust, reproducible results. The foundational protocol and optimization strategies presented here provide a clear and scientifically-grounded pathway for researchers to develop and validate a high-performance analytical method for this compound and other structurally related molecules.

References

  • Comparison of three different C18 HPLC columns with different particle sizes for the optimization of aflatoxins analysis.
  • The Role of End-Capping in Reversed-Phase. LabRulez LCMS,
  • The Role of End-Capping in RP. Phenomenex,
  • Choosing the Right Fully Porous C18 Reversed Phase HPLC Columns.
  • Comparison data of 5 kinds of core shell C18 column. ChromaNik Technologies Inc.,
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences,
  • A New Concept of End-capping for Reversed Phase Silica M
  • What is the difference between many HPLC columns?.
  • Effect of the endcapping of reversed-phase high-performance liquid chromatography adsorbents on the adsorption isotherm. PubMed,
  • Importance of RP-HPLC in Analytical Method Development: A Review.
  • What Is Endcapping in HPLC Columns. Chrom Tech, Inc.,
  • Reversed Phase HPLC Method Development. Phenomenex,
  • Reversed Phase HPLC Method Development. Phenomenex,
  • UV-VIS absorption spectra of the pyrrole alkaloid derivatives.
  • Reverse Phase Chrom
  • 14 Principles of Reversed Phase HPLC. YouTube,
  • 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester Properties. EPA CompTox Chemicals Dashboard,
  • Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. Analytical Chemistry,
  • Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging.
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester deriv
  • ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate.
  • UV‐Vis absorption spectra of pyrrole series.
  • ethyl 5-formyl-1H-pyrrole-2-carboxyl
  • Ethyl 5-isopropyl-1H-pyrrole-2-carboxyl
  • Ethyl 3,4-diethyl-1H-pyrrole-2-carboxyl
  • Ethyl 5-methyl-1H-pyrrole-2-carboxyl
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI,
  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)

Sources

Validation

Photophysical Profiling: UV-Vis Absorption Maxima of Alkyl-Substituted Pyrrole-2-Carboxylates

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary Pyrrole-2-carboxylates are ubiquitous building blocks in the synthesis of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

Pyrrole-2-carboxylates are ubiquitous building blocks in the synthesis of pharmaceuticals (e.g., atorvastatin precursors), porphyrin-based materials, and bioactive natural products. For researchers optimizing synthetic routes or designing novel phototherapeutics, understanding the electronic properties of these heterocycles is paramount.

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a rapid, non-destructive, and highly sensitive technique to probe the electronic structure of these molecules. By analyzing the absorption maximum (


) and the molar extinction coefficient (

), scientists can deduce the extent of

-conjugation, steric conformation, and the electronic influence of substituents. This guide provides an objective comparison of how various alkyl substitutions—both on the pyrrole ring and the ester moiety—modulate the UV-Vis absorption profile of pyrrole-2-carboxylates.

Mechanistic Insights: Causality Behind Spectral Shifts

The fundamental chromophore of a pyrrole-2-carboxylate consists of the electron-rich aromatic pyrrole ring conjugated with the electron-withdrawing carbonyl group of the ester or acid. This "push-pull" system primarily exhibits a strong


 transition in the UV region[1].

When we introduce alkyl substituents to this core scaffold, the spectral profile shifts predictably based on two competing phenomena:

  • Inductive and Hyperconjugative Effects (+I): Alkyl groups (such as methyl or ethyl) are electron-donating. When substituted directly onto the pyrrole ring (e.g., at the 3, 4, or 5 positions), they donate electron density into the aromatic

    
    -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the HOMO-LUMO energy gap narrows, requiring lower-energy photons for excitation. This manifests as a bathochromic shift  (red shift) in the UV-Vis spectrum.
    
  • Steric Hindrance and Conformational Decoupling: Maximum orbital overlap between the pyrrole ring and the carboxylate group requires coplanarity. If bulky alkyl groups are introduced—either on the pyrrole nitrogen (

    
    -alkylation) or as highly branched ester groups—steric clash can force the carbonyl group to twist out of the plane of the ring. This decoupling of the conjugated system widens the HOMO-LUMO gap and reduces the transition dipole moment, resulting in a hypsochromic shift  (blue shift) and a hypochromic effect  (decreased molar absorptivity).
    

Comparative Data Presentation

The following table synthesizes the photophysical data for various alkyl-substituted pyrrole-2-carboxylates, demonstrating the structure-property relationships discussed above.

CompoundSubstitution ProfileSolvent

(nm)

(

)
Photophysical Effect
Pyrrole-2-carboxylic acid Unsubstituted acidWater (pH 7)255~12,700 - 18,000Baseline conjugated system[1],[2]
Pyrrole-2-carboxylic acid Unsubstituted acidMethanol262~15,000Solvent relaxation effect[3]
Methyl pyrrole-2-carboxylate Methyl esterMethanol265~14,500Minor bathochromic shift vs. aqueous acid
Ethyl pyrrole-2-carboxylate Ethyl esterEthanol265~14,800Structurally analogous to methyl ester
Ethyl 3,5-dimethylpyrrole-2-carboxylate Ring dialkylated esterMethanol / DCM285 - 295~16,000Significant bathochromic shift (+I effect)

Note: Variations in molar extinction coefficients (


) can occur based on solvent polarity, pH (for free acids), and instrument calibration. Always acquire baseline data under your specific experimental conditions.

Experimental Protocols: Self-Validating UV-Vis Workflow

To ensure high-fidelity data that can be trusted for structure-activity relationship (SAR) modeling or kinetic tracking, UV-Vis measurements must be executed as a self-validating system. The following protocol guarantees that the observed


 shifts are purely structural and not artifacts of concentration or solvent effects.
Step-by-Step Methodology for Spectral Acquisition

Step 1: Gravimetric Solution Preparation

  • Accurately weigh 1.0 - 2.0 mg of the highly purified pyrrole-2-carboxylate derivative using a microbalance.

  • Dissolve the solid in exactly 10.0 mL of spectroscopic-grade solvent (e.g., Methanol or Acetonitrile) to create a stock solution.

  • Perform serial dilutions to prepare a working concentration range of

    
     M to 
    
    
    
    M. Causality: This concentration range ensures the maximum absorbance (
    
    
    ) falls between 0.1 and 1.0, strictly adhering to the linear region of the Beer-Lambert Law and preventing detector saturation.

Step 2: Instrument Calibration and Blanking

  • Power on the dual-beam UV-Vis spectrophotometer (e.g., Cary 60 or equivalent) and allow the Xenon or Deuterium/Tungsten lamps to warm up for at least 30 minutes to ensure emission stability.

  • Fill two matched quartz cuvettes (10 mm path length) with the pure spectroscopic-grade solvent.

  • Place them in the reference and sample beam paths and perform a baseline zero scan from 200 nm to 400 nm.

Step 3: Spectral Acquisition and Linearity Validation

  • Replace the solvent in the sample cuvette with the lowest concentration working solution.

  • Scan from 400 nm down to 200 nm at a scan rate of 100 nm/min with a data interval of 0.5 nm.

  • Record the

    
     and the corresponding absorbance value.
    
  • Repeat for the remaining concentrations.

  • Self-Validation Check: Plot Absorbance vs. Concentration. The

    
     value must be 
    
    
    
    . If the plot deviates from linearity, suspect dimer formation (common in free pyrrole-2-carboxylic acids via intermolecular hydrogen bonding) or solvent evaporation, and repeat the preparation.

Visualizing Electronic Relationships

The following diagram illustrates the divergent photophysical pathways dictated by the regiochemistry of alkyl substitution on the pyrrole-2-carboxylate scaffold.

Photophysics A Base Chromophore (Pyrrole-2-Carboxylate) B Ring Alkylation (+I) Raises HOMO Energy A->B D Steric Hindrance Decouples π-System A->D C Bathochromic Shift (Red Shift, >280 nm) B->C E Hypsochromic Shift (Blue Shift, <250 nm) D->E

Caption: Electronic effects of alkyl substitution on the UV-Vis absorption of pyrrole-2-carboxylates.

References

  • Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent Pyrrole-2-carboxylic Acid Decarboxylase Linked to Virulence Source: ACS Publications URL:[Link]

  • Formation and Excretion of Pyrrole-2-Carboxylate in Man Source: Journal of Clinical Investigation (JCI) URL:[Link]

  • The buprestins: bitter principles of jewel beetles (coleoptera: buprestidae) Source: Australian Journal of Chemistry / SciSpace URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate

Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate: Advanced PPE and Operational Safety Guide As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, logical syste...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate: Advanced PPE and Operational Safety Guide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, logical system based on molecular properties. Handling ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate (CAS 125261-15-6)—a specialized substituted pyrrole ester used in drug discovery and synthetic chemistry—requires a deep understanding of its hazard profile.

This guide utilizes the American Chemical Society’s RAMP framework (Recognize, Assess, Minimize, Prepare)[1] to dictate our Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans. Every protocol below is designed to be self-validating, ensuring that you can independently verify your safety parameters before initiating an experiment.

Hazard Profile & Mechanistic Causality (Recognize & Assess)

To select the correct PPE, we must first understand why this specific molecule is hazardous. The structural moieties of ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate dictate its interaction with human biology.

Table 1: Hazard Causality Profile

Hazard ClassGHS ClassificationMechanistic Causality (The "Why")
Dermal Irritation Category 2 (H315)The propan-2-yl (isopropyl) group significantly increases the molecule's lipophilicity compared to unsubstituted pyrroles. This allows the compound to rapidly penetrate the stratum corneum (the lipid-rich outer layer of the skin), while the pyrrole nitrogen interacts with epidermal proteins, triggering localized inflammation.
Ocular Irritation Category 2A (H319)Direct contact with the ester functional group disrupts the lipid bilayer of the corneal epithelium. The molecule's ability to act as a hydrogen bond donor/acceptor leads to rapid, severe ocular irritation.
Respiratory Toxicity Category 3 (H335)As a crystalline solid, handling can generate fine dust. Inhalation of these micro-particles causes mechanical and chemical irritation to the mucosal lining of the upper respiratory tract.

Mandatory PPE Matrix & Validation (Minimize)

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[2] and the OSHA Laboratory Standard (29 CFR 1910.1450)[3], employers must provide appropriate PPE based on a specific hazard assessment. For this compound, standard baseline PPE is insufficient.

Table 2: Required PPE and Self-Validation Protocols

PPE CategorySpecificationSelf-Validation Protocol
Hand Protection 100% Nitrile Gloves (Minimum 4 mil thickness). Do not use latex.The Inflation Test: Before donning, manually inflate the glove with air and twist the cuff to trap it. Apply light pressure to check for micro-punctures. Nitrile is chosen because it resists penetration by lipophilic organic esters far better than latex.
Eye Protection ANSI Z87.1+ Chemical Splash Goggles. Safety glasses are inadequate.The Seal Check: Put the goggles on and adjust the strap. Run your finger along the rubber gasket. There must be zero gaps between the gasket and your skin to prevent airborne dust from bypassing the lenses.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab Coat.The Overlap Check: Button the coat completely to the neck. Ensure the cuffs of the lab coat are tucked inside the cuffs of your nitrile gloves to eliminate exposed skin at the wrists.
Respiratory N95/P100 Particulate Respirator (Only if handling outside a fume hood).The Pressure Check: Cup both hands over the respirator and inhale sharply. The mask should collapse slightly inward (negative pressure seal).

Operational Workflow & Engineering Controls

Engineering controls always supersede PPE as the primary line of defense[4]. All weighing, transferring, and handling of ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate must occur within a certified chemical fume hood.

PPE_Workflow Start Initiate Handling Protocol Hood Verify Fume Hood Airflow (80-120 fpm) Start->Hood PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Hood->PPE Weigh Weigh Ethyl 5-(propan-2-yl)- 1H-pyrrole-2-carboxylate PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Spill Protocol (Damp Absorbent & Solid Waste) Spill->Clean Yes Transfer Transfer to Reaction Vessel Spill->Transfer No Decon Decontaminate Spatula & Balance Clean->Decon Transfer->Decon Dispose Dispose as Hazardous Organic Waste Decon->Dispose

Caption: RAMP-based operational workflow for handling ethyl 5-(propan-2-yl)-1H-pyrrole-2-carboxylate.

Step-by-Step Handling Methodology
  • Airflow Verification: Before opening the chemical container, verify the fume hood face velocity. Use a digital anemometer to ensure airflow is between 80–120 feet per minute (fpm). Alternatively, perform a "Kimwipe test" by taping a tissue to the bottom of the sash to visually confirm inward directional airflow.

  • Static Mitigation: Pyrrole derivatives in powder form are prone to static cling, which can cause sudden aerosolization. Ground your metal spatula by touching it to a grounded metal surface before entering the chemical container, or use an anti-static ionizer gun on your weigh boat.

  • Transfer: Slowly transfer the crystalline powder to a tared, static-free weigh boat. Keep the chemical container as close to the weigh boat as possible to minimize the travel distance of the powder.

  • Sealing: Immediately recap the source bottle. Pyrroles can slowly auto-oxidize upon prolonged exposure to air and ambient light.

Spill Response, Decontamination, and Disposal Plan (Prepare)

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the respiratory irritant.

Decontamination Protocol
  • Containment: If the powder spills inside the hood, leave the hood running. Do not lift the sash.

  • Wet Absorption: Dampen a Kimwipe or absorbent pad with a suitable organic solvent (e.g., isopropanol or ethanol, as the ester is highly soluble in alcohols) or soapy water. Gently place the damp pad over the powder to suppress dust.

  • Surface Decontamination: Wipe the balance, spatulas, and hood surface with the damp pad. Follow up with a secondary wipe using a mild detergent solution to remove any residual lipophilic traces.

Waste Disposal Plan

Pyrrole derivatives and their contaminated consumables must be strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic polymerization or degradation reactions[4].

  • Place all contaminated weigh boats, gloves, and Kimwipes into a high-density polyethylene (HDPE) solid waste container.

  • Label the container explicitly: "Hazardous Solid Waste: Organic Pyrrole Derivatives (Toxic/Irritant)."

  • Dispose of the container through your institution's Environmental Health and Safety (EHS) department in accordance with EPA/RCRA guidelines.

References

  • Occupational Safety and Health Administration. "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR, [Link]

  • Occupational Safety and Health Administration. "29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories." eCFR, [Link]

  • American Chemical Society. "ACS Essentials of Lab Safety for General Chemistry (RAMP Framework)." ACS Solutions Center, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NIH), [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.